molecular formula C13H19NO2 B610488 RIPA-56

RIPA-56

Cat. No.: B610488
M. Wt: 221.29 g/mol
InChI Key: AVYVHIKSFXVDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RIPA-56 is an inhibitor of receptor interacting serine/threonine kinase 1 (RIPK1;  IC50 = 13 nM). It is selective for RIPK1 over RIPK3 at 10 µM, as well as over a panel of additional kinases at 2 µM. This compound inhibits Z-VAD-FMK-induced necrosis in HT-29 cells (EC50 = 28 nM). In vivo, this compound (6 mg/kg) reduces TNF-α-induced lethality and protects against TNF-α-induced organ damage in a mouse model of systemic inflammatory response syndrome (SIRS). It reduces spinal cord demyelination and breakdown of the blood-brain barrier (BBB) in a mouse model of experimental autoimmune encephalomyelitis (EAE). This compound (300 mg/kg) reduces hepatic inflammatory cell infiltration and fibrosis, as well as body weight gain and total fat mass, in a mouse model of high-fat diet-induced non-alcoholic steatohepatitis (NASH).>This compound is a potent RIP1 inhibitor. This compound has RIP1 kinase IC50=13 nM;  HT-29 Cell EC50 = 28 nM;  in vivo PG: t1/2 = 3.1h. This compound efficiently reduced tumor necrosis factor alpha (TNFα)-induced mortality and multiorgan damage. Compared to known RIP1 inhibitors, this compound is potent in both human and murine cells, is much more stable in vivo, and is efficacious in animal model studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-hydroxy-2,2-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYVHIKSFXVDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of RIPA-56 in Inflammatory Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of RIPA-56, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It is intended for researchers, scientists, and drug development professionals investigating inflammatory processes and the therapeutic potential of targeting necroptosis. This document details the mechanism of action, quantitative efficacy, and experimental use of this compound in various inflammatory models.

Introduction to this compound and its Target, RIPK1

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2][3] A key signaling pathway implicated in inflammation is necroptosis, a form of programmed cell death that, unlike apoptosis, results in the release of cellular contents and a subsequent inflammatory response.[4] Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial upstream regulator of this pathway.[1][5][6] this compound has emerged as a highly potent, selective, and metabolically stable inhibitor of RIPK1, making it a valuable tool for studying the role of necroptosis in inflammation and a promising therapeutic candidate.[7][8][9]

Mechanism of Action

This compound is classified as a type III kinase inhibitor.[9][10] Unlike type I inhibitors that bind to the active conformation of a kinase, this compound binds to and stabilizes an inactive conformation of RIPK1.[10][11][12] This allosteric inhibition prevents the kinase from adopting its active state, thereby blocking the downstream signaling cascade that leads to necroptosis.[10]

cluster_0 RIPK1 Kinase Domain Active_RIPK1 Active Conformation Necroptosis_Signal Downstream Necroptotic Signaling Active_RIPK1->Necroptosis_Signal Inactive_RIPK1 Inactive Conformation Inactive_RIPK1->Active_RIPK1 Activation Signal (e.g., TNFα) This compound This compound This compound->Inactive_RIPK1 Binds and Stabilizes

Mechanism of this compound as a Type III Kinase Inhibitor.

Quantitative Efficacy and Selectivity

This compound demonstrates high potency against RIPK1 with an IC50 in the nanomolar range.[8][10][13][14] Importantly, it shows high selectivity, with no significant inhibition of the related kinase RIPK3 at high concentrations.[10][13]

ParameterValueCell Line/Assay ConditionReference
IC50 (RIPK1 Kinase Activity) 13 nMIn vitro kinase assay[8][10][11][14]
EC50 (Necroptosis Protection) 27 nMMurine L929 cells (TNFα/z-VAD-FMK induced)[8][12][14]
Selectivity (RIPK3 Kinase Activity) No inhibitionUp to 10 µM concentration[10][13]

Pharmacokinetic Profile

In vivo studies in mice have shown that this compound possesses favorable pharmacokinetic properties, including good stability and bioavailability, particularly through intraperitoneal injection.[8][14]

ParameterValueSpeciesAdministration RouteReference
Half-life (t1/2) 3.1 hoursMouseN/A[8][14]
Oral Bioavailability (P.O.) 22%MouseOral[8][14]
Bioavailability (I.P.) 100%MouseIntraperitoneal[8][14]

Role in Inflammatory Signaling Pathways

This compound's primary role is the inhibition of necroptosis, a lytic form of cell death that releases damage-associated molecular patterns (DAMPs) and triggers inflammation.[1][4] This process is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[11][12] Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to the activation of the pro-survival NF-κB pathway.[11][12] Alternatively, under conditions where apoptosis is inhibited, RIPK1 can dissociate from Complex I to form a secondary complex (the necrosome) with RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), leading to necroptosis.[1][2][4] this compound prevents the kinase activity of RIPK1, which is essential for the formation and activation of the necrosome.[13]

TNF_Signaling TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival & Inflammation) Complex_I->NFkB Necrosome Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Necrosome Apoptosis Inhibited Necroptosis Necroptosis (Cell Lysis & Inflammation) Necrosome->Necroptosis RIPA56 This compound RIPA56->Necrosome Inhibits RIPK1 Kinase Activity In_Vitro_Workflow Start Start Seed_Cells Seed HT-29 Cells (96-well plate) Start->Seed_Cells Add_RIPA56 Add this compound (Dose Response) Seed_Cells->Add_RIPA56 Induce_Necroptosis Induce Necroptosis (TNFα/Smac/z-VAD) Add_RIPA56->Induce_Necroptosis Incubate Incubate (24 hours) Induce_Necroptosis->Incubate Measure_Viability Measure Viability (e.g., CellTiter-Glo) Incubate->Measure_Viability End End Measure_Viability->End In_Vivo_Workflow cluster_0 Experimental Groups Vehicle Vehicle Control Group Induce_SIRS Induce SIRS in all groups (TNFα Injection) Vehicle->Induce_SIRS RIPA56_Group This compound Treatment Group RIPA56_Group->Induce_SIRS Monitor Monitor Survival and Clinical Signs Induce_SIRS->Monitor Endpoint Endpoint Analysis (Cytokines, Histology) Monitor->Endpoint

References

RIPA-56: A Technical Guide to a Potent and Selective RIPK1 Inhibitor for Necroptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RIPA-56, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details its mechanism of action within the cellular necroptosis pathways, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of critical concepts to facilitate understanding and application in a research and drug development context.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological processes, including inflammation, host defense against pathogens, and the pathogenesis of diseases such as systemic inflammatory response syndrome (SIRS), neurodegenerative diseases, and ischemic injury.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The central signaling axis of necroptosis involves the sequential activation of RIPK1, RIPK3, and the mixed lineage kinase domain-like protein (MLKL).[3]

Upon stimulation by ligands such as tumor necrosis factor-alpha (TNFα), RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I).[3] In this complex, RIPK1 can initiate pro-survival signaling through NF-κB activation. However, under conditions where caspase-8 is inhibited or absent, RIPK1 can dissociate from Complex I to form a cytosolic complex known as the necrosome, which includes RIPK3.[3][4] The formation of the necrosome leads to the phosphorylation and activation of RIPK1 and RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane.[3] This ultimately leads to membrane permeabilization and lytic cell death.[3] Given its critical role as an upstream regulator, RIPK1 has emerged as a key therapeutic target for diseases driven by excessive necroptosis.

This compound: A Selective and Potent RIPK1 Inhibitor

This compound is a novel, potent, selective, and metabolically stable small molecule inhibitor of RIPK1 kinase activity.[1][2][5][6] It was identified through a high-throughput phenotypic screen and subsequent medicinal chemistry optimization.[2][7]

Mechanism of Action

This compound functions as a type III kinase inhibitor, binding to an allosteric site on RIPK1 and locking the kinase in an inactive conformation.[8] This mode of inhibition confers high selectivity for RIPK1. Biochemical studies have demonstrated that this compound potently inhibits the kinase activity of RIPK1 with a half-maximal inhibitory concentration (IC50) of 13 nM.[2][5][7][9] Importantly, it shows no inhibitory activity against the downstream kinase RIPK3, even at concentrations as high as 10 µM.[5][6][7][9] By inhibiting RIPK1 kinase activity, this compound effectively blocks the formation and activation of the necrosome, thereby preventing the downstream events of necroptosis, including RIPK3 and MLKL phosphorylation and subsequent cell death.

Quantitative Data and Comparative Analysis

The potency and selectivity of this compound make it a valuable tool for studying necroptosis and a promising candidate for therapeutic development. The following table summarizes key quantitative data for this compound and provides a comparison with other commonly used RIPK1 inhibitors.

Compound IC50 (RIPK1 Kinase Activity) EC50 (Cell-based Necroptosis Assay) RIPK3 Inhibition In Vivo Half-life (mice) References
This compound 13 nM27 nM (L929 cells)No inhibition at 10 µM3.1 hours[2][5][7][8]
Necrostatin-1 (Nec-1) ~180-490 nM~250-500 nM (various cell lines)NoNot widely reported[3][4]
7-Cl-O-Nec-1 (Nec-1s) ~100-200 nM~100 nM (various cell lines)NoNot widely reported[3]
GSK'772 ~0.6 nM~3.1 nM (U937 cells)NoNot reported[10]
PK68 90 nMNot reportedNo inhibitionNot reported[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study necroptosis.

Induction of Necroptosis in L929 Cells

Murine fibrosarcoma L929 cells are a well-established model for studying TNF-induced necroptosis.

Materials:

  • L929 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant murine TNF-α (e.g., 10-30 ng/mL)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK at 20 µM)

  • This compound (dissolved in DMSO)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Protocol:

  • Seed L929 cells in a 96-well plate at a density of 3,000 cells per well and incubate overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (20 ng/mL) and z-VAD-FMK (20 µM).

  • Incubate the cells for 6-24 hours.

  • Measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.

Western Blot Analysis of Necroptosis Signaling

This protocol allows for the detection of key phosphorylated proteins in the necroptosis pathway.

Materials:

  • L929 or other relevant cells

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser345 - mouse), anti-MLKL, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Culture and treat cells with TNF-α, z-VAD-FMK, and this compound as described in section 3.1.

  • Lyse the cells at desired time points and quantify protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Immunoprecipitation for Necrosome Formation

This method is used to detect the interaction between RIPK1 and RIPK3, a hallmark of necrosome assembly.

Materials:

  • Treated cells

  • Immunoprecipitation lysis buffer (non-denaturing)

  • Anti-RIPK1 or anti-RIPK3 antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose

  • Western blot reagents as described in section 3.2.

Protocol:

  • Lyse treated cells with a non-denaturing lysis buffer.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the lysate with the immunoprecipitating antibody (e.g., anti-RIPK3) overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by western blotting using antibodies against the interaction partners (e.g., anti-RIPK1).

Visualizing Key Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the necroptosis signaling pathway, a typical experimental workflow, and the logical progression of this compound's development.

Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB RIPK1_deub Deubiquitination of RIPK1 ComplexI->RIPK1_deub Necrosome Necrosome Formation (RIPK1-RIPK3 Complex) RIPK1_deub->Necrosome In the absence of active Caspase-8 Casp8_inhib Caspase-8 Inhibition Casp8_inhib->Necrosome pRIPK1_pRIPK3 p-RIPK1 / p-RIPK3 Necrosome->pRIPK1_pRIPK3 MLKL MLKL pRIPK1_pRIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane_disruption Plasma Membrane Disruption pMLKL->Membrane_disruption Translocation Necroptosis Necroptosis Membrane_disruption->Necroptosis RIPA56 This compound RIPA56->Necrosome Inhibits RIPK1 kinase activity

Figure 1: The necroptosis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells (e.g., L929) pretreat Pre-treatment with this compound or Vehicle (DMSO) start->pretreat induce Induce Necroptosis (TNFα + z-VAD-FMK) pretreat->induce incubate Incubate (6-24h) induce->incubate endpoint Endpoint Analysis incubate->endpoint viability Cell Viability Assay (e.g., CellTiter-Glo) endpoint->viability western Western Blot (p-MLKL, p-RIPK1) endpoint->western ip Immunoprecipitation (RIPK1-RIPK3 Interaction) endpoint->ip end End: Data Analysis viability->end western->end ip->end

Figure 2: A typical experimental workflow for studying the effect of this compound on necroptosis.

RIPA56_Development screen High-Throughput Phenotypic Screen hit Identification of Novel Amide Hit screen->hit optimization Medicinal Chemistry Optimization hit->optimization ripa56 This compound optimization->ripa56 biochem Biochemical Assays (IC50, Kinase Selectivity) ripa56->biochem cell_based Cell-based Assays (EC50, Necroptosis Inhibition) ripa56->cell_based in_vivo In Vivo Models (SIRS, Pharmacokinetics) ripa56->in_vivo validation Validation as a Potent & Selective RIPK1 Inhibitor biochem->validation cell_based->validation in_vivo->validation

Figure 3: Logical relationship of this compound's discovery and validation process.

Conclusion

This compound represents a significant advancement in the field of necroptosis research. Its high potency, selectivity, and favorable metabolic stability make it an invaluable tool for dissecting the molecular mechanisms of RIPK1-mediated cell death. For drug development professionals, this compound serves as a promising lead compound for the development of therapeutics targeting a range of inflammatory and degenerative diseases. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a laboratory setting and to understand its potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for RIPA-56 In Vitro Necroptosis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathogenesis of a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2][3] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[2] The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][4] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[1][5]

RIPA-56 is a highly potent, selective, and metabolically stable inhibitor of RIPK1 kinase activity.[6][7][8][9] It has been identified as a valuable tool for studying the role of RIPK1-mediated necroptosis in various disease models.[10][11][12] this compound exerts its inhibitory effect by binding to an allosteric pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway.[1] This application note provides a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in inhibiting necroptosis in cultured cells.

Mechanism of Action of this compound in Necroptosis

This compound is a Type III kinase inhibitor that specifically targets RIPK1.[13] In the canonical TNF-α induced necroptosis pathway, the binding of TNF-α to its receptor (TNFR1) leads to the formation of Complex I, which can initiate pro-survival signaling.[11] Under conditions where apoptosis is inhibited (e.g., by a pan-caspase inhibitor like z-VAD-FMK), a transition to a cytosolic complex known as the necrosome occurs.[4][14] The necrosome is a signaling platform composed of RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIMs).[1] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to their activation.[10] Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway.[14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell lysis.[5] this compound inhibits the kinase activity of RIPK1, thereby preventing the initial phosphorylation events within the necrosome and blocking the entire downstream signaling cascade that leads to necroptosis.[6][10]

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various in vitro necroptosis models.

Cell LineNecroptosis Inducer(s)Assay TypeParameterThis compound PotencyReference(s)
HT-29 (Human)TNFα, SMAC mimetic, z-VAD-FMKCell ViabilityEC5028 nM[1][15]
L929 (Murine)TNFα, z-VAD-FMKCell ViabilityEC5027 nM[1][8][15]
J774A.1 (Murine)LPS, z-VAD-FMKCell ViabilityIC5013 nM[6][7][8]

Experimental Protocols

Materials and Reagents

  • Cell Lines:

    • HT-29 (human colorectal adenocarcinoma)

    • L929 (murine fibrosarcoma)

  • Reagents:

    • This compound (selective RIPK1 inhibitor)

    • Human TNF-α (Tumor Necrosis Factor-alpha)

    • Murine TNF-α

    • SMAC mimetic (e.g., Birinapant, SM-164)

    • z-VAD-FMK (pan-caspase inhibitor)

    • DMSO (Dimethyl sulfoxide), cell culture grade

    • Cell culture medium (e.g., DMEM, McCoy's 5A)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • 96-well opaque-walled cell culture plates

    • Multichannel pipette

    • Luminometer

Detailed Methodology

1. Cell Culture and Seeding

  • Culture HT-29 or L929 cells in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • On the day of the experiment, harvest the cells using trypsin-EDTA and perform a cell count.

  • Seed the cells in a 96-well opaque-walled plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to adhere.

2. Compound Preparation and Treatment

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Prepare the necroptosis induction cocktail:

    • For HT-29 cells: A combination of human TNF-α (final concentration 20 ng/mL), a SMAC mimetic (final concentration 100-250 nM), and z-VAD-FMK (final concentration 20 µM).[1][4]

    • For L929 cells: A combination of murine TNF-α (final concentration 10-20 ng/mL) and z-VAD-FMK (final concentration 20 µM).[1][2][7]

  • Pre-treat the cells by adding the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) for the wells that will receive the necroptosis inducers without the inhibitor.

  • Incubate the plate for 1-2 hours.

  • Add the necroptosis induction cocktail to the wells (except for the untreated control wells).

  • The final volume in each well should be 200 µL.

  • Incubate the plate for the desired time period (e.g., 6-24 hours). The optimal incubation time should be determined empirically for each cell line and induction cocktail.

3. Cell Viability Assay (CellTiter-Glo®)

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared CellTiter-Glo® reagent to each well of the 96-well plate.[16]

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][16]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][16]

  • Measure the luminescence using a luminometer.

4. Data Analysis

  • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

  • Normalize the data to the untreated control wells (representing 100% viability) and the necroptosis-induced wells without inhibitor (representing 0% protection).

  • Plot the percentage of cell viability against the log concentration of this compound.

  • Calculate the EC50 value of this compound using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

Necroptosis_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival/Apoptosis) TNFR1->ComplexI Recruitment Necrosome Necrosome ComplexI->Necrosome Transition RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) Membrane Plasma Membrane Disruption pMLKL->Membrane Translocation Necroptosis Necroptosis Membrane->Necroptosis RIPA56 This compound RIPA56->RIPK1 Inhibition zVAD z-VAD-FMK (Caspase Inhibition) zVAD->ComplexI Inhibits Apoptosis

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

In_Vitro_Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Pretreat Pre-treat with this compound Incubate1->Pretreat Incubate2 Incubate 1-2h Pretreat->Incubate2 Induce Induce Necroptosis (TNFα, SMACi, z-VAD) Incubate2->Induce Incubate3 Incubate 6-24h Induce->Incubate3 Assay CellTiter-Glo® Assay Incubate3->Assay Measure Measure Luminescence Assay->Measure Analyze Data Analysis (EC50 Calculation) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the this compound in vitro necroptosis assay.

References

Application Notes and Protocols for RIPA-56 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RIPA-56 is a highly potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase.[1][2][3] It plays a crucial role in modulating the necroptosis signaling pathway, a form of programmed cell death. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal cell culture concentration of this compound for various experimental needs.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of RIP1 kinase, a key mediator of necroptosis induced by tumor necrosis factor-alpha (TNFα).[4][5] In the TNFα signaling pathway, the binding of TNFα to its receptor (TNFR1) can trigger the formation of different protein complexes. While one pathway leads to cell survival via NF-κB activation, another can induce apoptosis or necroptosis.[4][5] In situations where apoptosis is inhibited, RIP1 kinase activation leads to the phosphorylation of RIP3 and subsequently MLKL, culminating in plasma membrane rupture and necroptotic cell death. This compound specifically inhibits the kinase activity of RIP1, thereby blocking this necroptotic cascade.[6]

RIPA56_Signaling_Pathway TNFα-Induced Necroptosis Pathway and this compound Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIP1) TNFR1->Complex_I NFkB NF-κB Activation (Survival) Complex_I->NFkB Complex_II Complex II (RIP1, FADD, Caspase-8) Complex_I->Complex_II Apoptosis Apoptosis Complex_II->Apoptosis Necrosome Necrosome (RIP1, RIP3, MLKL) Complex_II->Necrosome pRIP1 pRIP1 Necrosome->pRIP1 pRIP3 pRIP3 pRIP1->pRIP3 pMLKL pMLKL pRIP3->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis RIPA56 This compound RIPA56->pRIP1 Inhibits

Caption: this compound inhibits TNFα-induced necroptosis by blocking RIP1 kinase phosphorylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound activity based on published studies. These values serve as a critical reference for designing experiments to determine the optimal concentration for specific cell lines and experimental conditions.

ParameterValueCell LineCommentsReference
IC50 13 nM-Inhibition of RIP1 kinase activity in a biochemical assay.[1][2][4][5][6]
EC50 27 nMMurine L929 cellsProtection from TNFα/z-VAD-FMK (TZ)-induced necrosis.[1][4][5]
RIP3 Inhibition No inhibition-Tested at a concentration of 10 µM.[2][6]

Experimental Protocols

The optimal concentration of this compound is highly dependent on the cell type, the method used to induce necroptosis, and the specific experimental question. The following protocols provide a framework for determining the optimal concentration for your research needs.

Experimental Workflow for Determining Optimal Concentration

The following diagram outlines a general workflow for determining the optimal concentration of this compound.

Optimal_Concentration_Workflow Workflow for Determining Optimal this compound Concentration start Start cell_plating Plate cells at desired density start->cell_plating induce_necrosis Induce Necroptosis (e.g., TNFα + z-VAD-FMK) cell_plating->induce_necrosis ripa_treatment Treat with a range of This compound concentrations induce_necrosis->ripa_treatment incubation Incubate for a defined period (e.g., 6-24 hours) ripa_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Analyze data to determine the optimal concentration viability_assay->data_analysis apoptosis_assay Optional: Perform Apoptosis Assay (e.g., Annexin V) to check for toxicity data_analysis->apoptosis_assay If high concentrations are used end End data_analysis->end apoptosis_assay->end

Caption: A stepwise workflow for optimizing this compound concentration in cell culture.

Protocol 1: Determining the Effective Concentration of this compound for Necroptosis Inhibition

This protocol is designed to identify the concentration of this compound that effectively protects cells from induced necroptosis. A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is recommended.

Materials:

  • Target cells (e.g., HT-29, L929)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 20 mM in DMSO)[2]

  • Necroptosis-inducing agents (e.g., TNFα, Smac mimetics, z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 3,000 cells per well and culture overnight at 37°C.[1]

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment:

    • For HT-29 cells, treat with the desired concentrations of this compound in the presence of 20 ng/mL TNFα, 100 nM Smac mimetics, and 20 µM z-VAD-FMK.[1]

    • For L929 cells, treat with the desired concentrations of this compound in the presence of 20 ng/mL TNFα and 20 µM z-VAD-FMK.[1]

  • Incubation: Incubate the plates for an appropriate duration (e.g., 6 hours for L929 cells, 24 hours for HT-29 cells).[1]

  • Cell Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Determine the EC50 value, which represents the concentration at which 50% of the protective effect is observed. The optimal concentration for necroptosis inhibition will typically be at or above the EC50.

Protocol 2: Assessing Potential Cytotoxicity of this compound via Apoptosis Assay

It is important to ensure that the effective concentration of this compound for necroptosis inhibition is not cytotoxic to the cells through other mechanisms, such as apoptosis. This protocol uses Annexin V and Propidium Iodide (PI) staining to assess apoptosis.

Materials:

  • Target cells

  • 6-well plates or T25 flasks

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations, including concentrations higher than the determined EC50 for necroptosis inhibition. Include an untreated control and a vehicle control.

    • Incubate for the same duration as in the necroptosis inhibition experiment.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[7]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour.[8]

    • Healthy cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).

    • The optimal concentration of this compound should not significantly increase the percentage of apoptotic cells compared to the untreated and vehicle controls.

Conclusion

The optimal cell culture concentration of this compound is a critical parameter that requires empirical determination for each specific cell line and experimental setup. By utilizing the provided protocols and referencing the known IC50 and EC50 values, researchers can effectively identify a concentration that provides maximal inhibition of necroptosis without inducing off-target cytotoxicity. This will ensure the generation of reliable and reproducible data in studies investigating the role of RIP1 kinase in various biological processes and disease models.

References

Application Notes and Protocols for Utilizing RIPA-56 in Mouse Models of Systemic Inflammatory Response Syndrome (SIRS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Inflammatory Response Syndrome (SIRS) is a life-threatening condition characterized by a dysregulated host response to infection or non-infectious insults, leading to widespread inflammation and potential organ failure. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways that drive inflammation and cell death in SIRS. RIPA-56 is a potent and selective inhibitor of RIPK1 kinase activity, offering a promising therapeutic strategy to mitigate the excessive inflammatory cascade associated with SIRS.[1][2][3] These application notes provide detailed protocols for inducing SIRS in mouse models and guidance on the application of this compound for preclinical research.

Mechanism of Action of this compound

This compound is a highly potent, selective, and metabolically stable inhibitor of RIPK1 with an IC50 of 13 nM.[3] It functions by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation.[3] This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and necroptotic cell death.[1][2] In the context of SIRS, this compound can attenuate the cytokine storm and reduce multi-organ damage.[4]

RIPK1 Signaling Pathway in SIRS

In SIRS, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) trigger signaling cascades that activate RIPK1. This activation leads to the downstream activation of NF-κB and MAPK pathways, resulting in the transcription and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2] RIPK1 also plays a crucial role in mediating programmed cell death, particularly necroptosis, which contributes to tissue damage in SIRS.

RIPK1_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF RIPK1 RIPK1 MyD88->RIPK1 TRIF->RIPK1 TAK1 TAK1 RIPK1->TAK1 RIPK3 RIPK3 RIPK1->RIPK3 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Inflammation Systemic Inflammation (SIRS) Cytokines->Inflammation RIPA56 This compound RIPA56->RIPK1 Inhibition OrganDamage Organ Damage Inflammation->OrganDamage Necroptosis Necroptosis Necroptosis->OrganDamage MLKL MLKL RIPK3->MLKL MLKL->Necroptosis

Caption: RIPK1 signaling pathway in LPS-induced SIRS.

Experimental Protocols for Mouse Models of SIRS

Two of the most widely used and clinically relevant mouse models of SIRS are the Lipopolysaccharide (LPS)-induced endotoxemia model and the Cecal Ligation and Puncture (CLP) model.

Lipopolysaccharide (LPS)-Induced SIRS Model

This model mimics the systemic inflammation triggered by bacterial endotoxins.

Materials:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle for this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline)

  • Syringes and needles (27-30G)

Protocol:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • This compound Preparation: Dissolve this compound in the vehicle to the desired stock concentration. Further dilute with sterile saline for injection.

  • This compound Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection. A typical dose for a RIPK1 inhibitor in a SIRS model might range from 1 to 10 mg/kg. The timing of administration can be prophylactic (e.g., 30-60 minutes before LPS) or therapeutic (e.g., 1-2 hours after LPS).

  • LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to the desired concentration. A dose of 5-15 mg/kg is often used to induce a robust inflammatory response.[5]

  • LPS Challenge: Inject the LPS solution i.p. into the mice.

  • Monitoring: Monitor the mice for clinical signs of SIRS, including lethargy, piloerection, and hypothermia. Rectal temperature can be measured at regular intervals.

  • Sample Collection: At predetermined time points (e.g., 2, 6, 12, 24 hours post-LPS), collect blood via cardiac puncture or retro-orbital bleeding for cytokine analysis and organ damage markers. Tissues (e.g., liver, kidney, lung) can also be harvested for histological analysis.

LPS_Workflow Acclimatization Mouse Acclimatization (1 week) RIPA56_Admin This compound or Vehicle Administration (i.p.) Acclimatization->RIPA56_Admin LPS_Challenge LPS Challenge (i.p.) RIPA56_Admin->LPS_Challenge 30-60 min Monitoring Monitoring (Clinical Signs, Temperature) LPS_Challenge->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection 2-24 hours Analysis Data Analysis (Cytokines, Organ Damage) Sample_Collection->Analysis

Caption: Experimental workflow for the LPS-induced SIRS model.
Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 3-0 silk)

  • Needles (e.g., 21G or 23G)

  • Wound clips or sutures for skin closure

  • Pre-warmed sterile saline for fluid resuscitation

  • This compound and vehicle

  • Analgesics (e.g., buprenorphine)

Protocol:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area with an appropriate antiseptic.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecal Ligation: Exteriorize the cecum and ligate it with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture: Puncture the ligated cecum once or twice with a 21G or 23G needle. A small amount of fecal matter should be extruded to ensure patency.

  • Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin in separate layers.

  • Fluid Resuscitation: Immediately after surgery, administer 1 ml of pre-warmed sterile saline subcutaneously to provide fluid resuscitation.

  • This compound Administration: this compound or vehicle can be administered i.p. either before or after the CLP procedure. For a therapeutic approach, administration at the time of fluid resuscitation or shortly after is common.

  • Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the mice closely for signs of sepsis.

  • Sample Collection: Collect blood and tissues at specified time points (e.g., 6, 12, 24, 48 hours post-CLP) for analysis.

CLP_Workflow Anesthesia Anesthesia & Surgical Prep Laparotomy Laparotomy Anesthesia->Laparotomy CLP Cecal Ligation & Puncture Laparotomy->CLP Closure Abdominal Closure CLP->Closure Resuscitation_Treatment Fluid Resuscitation & This compound/Vehicle Admin Closure->Resuscitation_Treatment PostOp_Care Post-operative Care & Monitoring Resuscitation_Treatment->PostOp_Care Sample_Collection Sample Collection PostOp_Care->Sample_Collection 6-48 hours

Caption: Experimental workflow for the CLP-induced SIRS model.

Data Presentation: Quantitative Analysis

The following tables provide a template for presenting quantitative data from studies using this compound in mouse models of SIRS. Representative data for control and SIRS groups are included based on existing literature. The "SIRS + this compound" column indicates where data from this compound-treated animals would be presented. Note: Specific quantitative data for the efficacy of this compound in LPS or CLP-induced SIRS models is not widely available in the public domain and would need to be generated experimentally.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Induced SIRS

CytokineControlSIRS (LPS)SIRS + this compound
TNF-α (pg/mL) < 201500 - 3000Expected Decrease
IL-6 (pg/mL) < 155000 - 10000Expected Decrease
IL-1β (pg/mL) < 10500 - 1000Expected Decrease
KC (murine IL-8) (pg/mL) < 502000 - 4000Expected Decrease

Data are typically presented as mean ± SEM. Statistical significance would be determined by appropriate tests (e.g., ANOVA).

Table 2: Effect of this compound on Markers of Organ Damage in CLP-Induced SIRS

MarkerControlSIRS (CLP)SIRS + this compound
Liver Damage
Alanine Aminotransferase (ALT) (U/L)20 - 40150 - 300Expected Decrease
Aspartate Aminotransferase (AST) (U/L)50 - 100300 - 600Expected Decrease
Kidney Damage
Blood Urea Nitrogen (BUN) (mg/dL)20 - 3080 - 150Expected Decrease
Creatinine (mg/dL)0.2 - 0.41.0 - 2.0Expected Decrease

Data are typically presented as mean ± SEM. Statistical significance would be determined by appropriate tests (e.g., ANOVA).

Conclusion

This compound presents a targeted therapeutic approach for mitigating the hyperinflammation characteristic of SIRS by inhibiting RIPK1 kinase activity. The provided protocols for LPS- and CLP-induced SIRS in mice offer robust and clinically relevant models to evaluate the in vivo efficacy of this compound. The systematic collection and analysis of quantitative data on inflammatory cytokines and markers of organ damage are crucial for determining the therapeutic potential of this compound and other RIPK1 inhibitors in the treatment of SIRS and sepsis.

References

Application Notes and Protocols for RIPA-56 Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration of RIPA-56, a potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. The following sections summarize its key characteristics, provide protocols for common administration routes, and illustrate its mechanism of action within the RIPK1 signaling pathway.

Quantitative Data Summary

This compound has been demonstrated to be a highly effective RIPK1 inhibitor both in vitro and in vivo. The following tables provide a summary of its potency and pharmacokinetic properties in mice.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineReference
IC50 (RIP1 Kinase) 13 nM-[1]
EC50 (Necroptosis) 27 nML929[1]

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterAdministration RouteValueAnimal ModelReference
Half-life (t1/2) Intraperitoneal (i.p.)3.1 hoursC57BL/6[1]
Bioavailability Oral (p.o.)22%C57BL/6[1]
Bioavailability Intraperitoneal (i.p.)100%C57BL/6[1]

Experimental Protocols

The following are detailed protocols for the administration of this compound in common in vivo models. It is recommended to optimize these protocols for specific experimental needs.

Protocol 1: Intraperitoneal (i.p.) Administration for Systemic Inflammatory Response Syndrome (SIRS) Model

This protocol is adapted from studies investigating the efficacy of this compound in a TNFα-induced SIRS mouse model[2].

Objective: To evaluate the protective effects of this compound against TNFα-induced mortality and multi-organ damage.

Materials:

  • This compound

  • Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline

  • TNFα (murine)

  • Sterile saline

  • 8-10 week old C57BL/6 mice

  • Syringes and needles (27-30 gauge)

Procedure:

  • Preparation of this compound Formulation:

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • On the day of the experiment, dilute the stock solution with PEG300, Tween 80, and saline to achieve the final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • The final concentration of this compound should be prepared to deliver the desired dose in a volume of 10 mL/kg body weight. A typical effective dose is 10 mg/kg.

  • Animal Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Administer the prepared this compound formulation or vehicle control via intraperitoneal injection at a volume of 10 mL/kg.

    • One hour after the this compound or vehicle administration, induce SIRS by intravenous (i.v.) injection of murine TNFα at a dose of 20 mg/kg.

  • Monitoring and Endpoint Analysis:

    • Monitor the survival of the mice over a 24-hour period.

    • For mechanistic studies, tissues can be collected at earlier time points for histological analysis or measurement of inflammatory markers.

Protocol 2: Oral Administration in Mouse Chow for Chronic Studies

This protocol provides a general guideline for the formulation of this compound in mouse chow for long-term studies, as has been described for diabetic mouse models.

Objective: To assess the long-term efficacy of orally administered this compound.

Materials:

  • This compound

  • Standard mouse chow pellets

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Micro-spray or other suitable coating equipment

Procedure:

  • Preparation of this compound Infused Chow:

    • Calculate the total amount of this compound required based on the desired daily dose and the average daily food consumption of the mice. A typical dose might range from 10 to 50 mg/kg/day.

    • Dissolve the calculated amount of this compound in a minimal amount of a suitable solvent.

    • Evenly coat the standard mouse chow pellets with the this compound solution using a micro-spray or by tumbling the pellets in the solution.

    • Allow the solvent to fully evaporate in a fume hood.

    • Prepare a control chow using the same procedure with the vehicle alone.

  • Animal Feeding and Monitoring:

    • Provide the this compound-infused chow or control chow to the mice as their sole food source.

    • Monitor food consumption and body weight regularly to ensure adequate drug intake and to assess for any adverse effects.

    • The duration of the study will depend on the specific experimental aims.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for in vivo studies with this compound.

RIPK1_Signaling_Pathway cluster_necroptosis Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival, Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Apoptosis Apoptosis Complex_IIa->Apoptosis RIPK1_p p-RIPK1 Complex_IIb->RIPK1_p Necroptosis Necroptosis RIPA56 This compound RIPA56->RIPK1_p Inhibition RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p MLKL_p p-MLKL RIPK3_p->MLKL_p MLKL_p->Necroptosis

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: In Vivo Study Design Animal_Model Select Animal Model (e.g., C57BL/6 for SIRS) Start->Animal_Model Formulation Prepare this compound Formulation (e.g., i.p. vehicle, chow) Animal_Model->Formulation Dosing Administer this compound (Specify Route, Dose, Frequency) Formulation->Dosing Induction Induce Disease Model (e.g., TNFα injection) Dosing->Induction Monitoring Monitor Animals (Survival, Clinical Signs) Induction->Monitoring Endpoint Endpoint Analysis (Tissue collection, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

References

Application Notes: Preparation and Use of RIPA-56 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RIPA-56 is a highly potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, with an IC50 value of 13 nM.[1][2][3] It plays a critical role in the study of necroptosis, a form of programmed necrotic cell death. By inhibiting the kinase activity of RIPK1, this compound effectively blocks the necroptotic signaling pathway, which is implicated in various pathological conditions.[2][4][5] Consequently, this compound is a valuable tool for researchers in drug development and life sciences, particularly for investigating systemic inflammatory response syndrome (SIRS), neurodegenerative diseases, and ischemia-reperfusion injury.[1][4]

These notes provide a detailed protocol for the preparation of a concentrated stock solution of this compound using dimethyl sulfoxide (DMSO), its subsequent storage, and dilution for use in typical cell-based assays.

Quantitative Data Summary

The following table summarizes the key physicochemical and biological properties of this compound.

PropertyValueCitations
Molecular Weight 221.3 g/mol [1][6]
Molecular Formula C₁₃H₁₉NO₂[1]
CAS Number 1956370-21-0[1][6][7]
Purity >98%[1]
IC50 (RIPK1 Kinase) 13 nM[1][2][3][7]
Solubility in DMSO ≥ 44 mg/mL (198.82 mM) to 100 mM[1][6][8]
Storage (Lyophilized) -20°C for up to 3 years[8][9][10]
Storage (In DMSO) -80°C for up to 1-2 years; -20°C for up to 1-3 months[1][7][8][9]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is a common starting point for most in vitro experiments.

Materials:

  • This compound lyophilized powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect compound stability.

  • Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, you would need 4.426 mg.

    • Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example: 0.001 L × 0.020 mol/L × 221.3 g/mol × 1000 mg/g = 4.426 mg

  • Dissolution: Add the appropriate volume of DMSO to the powder. For a 20 mM stock from 5 mg of powder, you would add 1.13 mL of DMSO.[1]

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If precipitation or phase separation is observed, gentle heating or brief sonication can be used to aid dissolution.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This is crucial to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[1]

  • Long-Term Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 3 months).[1][8]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To prevent the compound from precipitating out of solution when introduced to an aqueous environment, perform an intermediate dilution in DMSO or the final culture medium.

  • Final Dilution: Add the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. Mix gently by pipetting or inverting the tube.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Signaling Pathway: this compound Inhibition of Necroptosis

The diagram below illustrates the TNFα-induced necroptosis pathway and the specific point of inhibition by this compound. Upon TNFα stimulation, Complex I forms, leading to NF-κB activation and cell survival. In the absence of key Complex I components, a switch to Complex IIb (the necrosome) occurs, where RIPK1 kinase activity leads to the phosphorylation of RIPK3 and MLKL, ultimately causing membrane rupture and necroptosis. This compound directly inhibits the kinase activity of RIPK1, preventing these downstream events.

RIPA56_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complex_I Complex I cluster_complex_IIb Complex IIb (Necrosome) TNFR1 TNFR1 Complex_I TRADD, TRAF2, cIAP1/2, RIPK1 TNFR1->Complex_I recruits RIPK1 RIPK1 Complex_I->RIPK1 transitions to NFKB NF-κB Activation Complex_I->NFKB activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL p-MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Membrane Disruption) MLKL->Necroptosis induces Survival Cell Survival NFKB->Survival RIPA56 This compound RIPA56->RIPK1 inhibits kinase activity TNF TNFα TNF->TNFR1 binds

Caption: this compound mechanism of action in the necroptosis pathway.

Experimental Workflow: Stock Solution Preparation

This workflow diagram outlines the logical steps for preparing a this compound stock solution, from weighing the compound to final storage.

Workflow start Start: Obtain This compound Powder weigh 1. Equilibrate vial to RT and weigh powder start->weigh dissolve 2. Add anhydrous DMSO to calculated volume weigh->dissolve mix 3. Vortex to dissolve (sonicate if needed) dissolve->mix aliquot 4. Aliquot into single-use sterile cryovials mix->aliquot store 5. Store aliquots at -20°C or -80°C aliquot->store end End: Stock Solution Ready for Use store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols: RIPA-56 Dosage for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the intraperitoneal (IP) administration of RIPA-56 in mice, a potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. The protocols and data presented are intended to facilitate preclinical research into the therapeutic potential of this compound in relevant mouse models of inflammatory diseases.

Data Presentation: this compound Dosage and Administration

The following table summarizes the quantitative data for the intraperitoneal injection of this compound in mice based on published preclinical studies.

ParameterDetailsReference
Drug This compound[1]
Target Receptor-Interacting Protein 1 (RIP1) Kinase[1][2]
Animal Model C57BL/6 mice (6-8 weeks, 20-25 g)[3]
Induction Agent Mouse Tumor Necrosis Factor α (mTNFα)[3]
Administration Route Intraperitoneal (IP) Injection[3]
Single Dose Regimen 6 mg/kg body weight, administered once 17 minutes before mTNFα injection.[3]
Multiple Dose Regimen 0.1, 1, or 3 mg/kg body weight, administered 17 minutes before mTNFα injection and then every 12 hours.[3]
Stock Solution 20 mM stock prepared by reconstituting 5 mg of this compound powder in 1.13 ml of DMSO.[4]
Bioavailability (IP) 100%[3]

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound lyophilized powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Reconstitution of this compound Stock Solution: To prepare a 20 mM stock solution, reconstitute 5 mg of lyophilized this compound powder in 1.13 ml of DMSO.[4] Mix thoroughly by vortexing until the powder is completely dissolved. Store the stock solution at -20°C in aliquots to avoid multiple freeze-thaw cycles.[4]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration using sterile saline or PBS. The final concentration of DMSO in the injected solution should be minimized to avoid toxicity (typically <5% v/v). For example, to prepare a 1 mg/ml working solution for a 3 mg/kg dose in a 20g mouse (requiring 0.06 mg in 60 µl), dilute the 20 mM stock appropriately. Note: The final volume for injection should be calculated based on the weight of the individual mouse and the desired dose.

Intraperitoneal Injection Protocol for Mice

This protocol is a general guideline and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.

Materials:

  • Prepared this compound working solution

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)[3][5]

  • 70% ethanol or other appropriate skin disinfectant

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh the mouse accurately to calculate the precise injection volume.

    • Properly restrain the mouse to ensure the safety of both the animal and the researcher. The scruffing method is commonly used.[6]

  • Injection Site Identification:

    • Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[7]

    • The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][7]

  • Injection Procedure:

    • Disinfect the injection site with a 70% ethanol swab.[6]

    • Insert the sterile needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[5]

    • Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[6]

    • If there is no aspirate, slowly and steadily inject the calculated volume of the this compound solution into the peritoneal cavity.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site, lethargy, or abnormal posture.

    • Provide appropriate post-procedural care as required by the experimental protocol and institutional guidelines.

Visualizations

Experimental Workflow for Intraperitoneal Injection of this compound in Mice

G cluster_prep Preparation cluster_procedure Procedure reconstitute Reconstitute this compound in DMSO (20 mM Stock) dilute Dilute to Working Concentration reconstitute->dilute Sterile Saline/PBS restrain Restrain Mouse dilute->restrain weigh Weigh Mouse calculate Calculate Injection Volume weigh->calculate calculate->restrain inject Intraperitoneal Injection (Lower Right Quadrant) restrain->inject monitor Monitor Mouse inject->monitor

Caption: Workflow for this compound administration in mice.

This compound Inhibition of the RIP1 Kinase Signaling Pathway

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Cell Survival & Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Deubiquitination ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Deubiquitination Caspase-8 inhibition Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis RIPA56 This compound RIPA56->ComplexIIb Inhibits RIPK1 Kinase Activity

References

Application Notes and Protocols: Detecting the Effect of RIPA-56 on MLKL Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally verifying the inhibitory effect of RIPA-56 on the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), a key event in the necroptosis cell death pathway.

Introduction to this compound and Necroptosis

Necroptosis is a form of regulated necrotic cell death that is implicated in the pathophysiology of a wide range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer. A central signaling cascade in necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, MLKL.[1][2][3] Phosphorylation of MLKL by RIPK3 is a critical step, triggering a conformational change that leads to MLKL oligomerization, translocation to the plasma membrane, and ultimately, cell death.[1][2][3]

This compound is a potent and selective inhibitor of RIPK1 kinase activity.[4][5] By targeting RIPK1, this compound effectively blocks the downstream signaling events that lead to necroptosis, including the phosphorylation of MLKL. These application notes provide detailed protocols to investigate and quantify this inhibitory effect in a laboratory setting.

Data Presentation

The inhibitory effect of this compound on necroptosis has been quantified in various cell lines. The following table summarizes the reported half-maximal effective concentration (EC50) values of this compound in protecting cells from necroptotic stimuli. This inhibition of cell death is a direct consequence of the inhibition of the RIPK1-RIPK3-MLKL signaling axis.

Cell LineNecroptotic StimulusThis compound EC50 (nM)Reference
HT-29 (Human colon adenocarcinoma)TNF-α, SMAC mimetic, z-VAD-FMK28[4][5]
L929 (Murine fibrosarcoma)TNF-α, SMAC mimetic, z-VAD-FMK27[4][5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental approach to verify its effect on MLKL phosphorylation, the following diagrams are provided.

Necroptosis_Pathway cluster_stimulus Necroptotic Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_execution Execution TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL Phosphorylated MLKL (p-MLKL) MLKL->pMLKL Oligomerization Oligomerization pMLKL->Oligomerization Translocation Membrane Translocation Oligomerization->Translocation CellDeath Necroptotic Cell Death Translocation->CellDeath RIPA56 This compound RIPA56->RIPK1 inhibits

Figure 1: Necroptosis signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis CellSeeding 1. Seed Cells RIPA56_Pretreat 2. Pretreat with this compound (or vehicle control) CellSeeding->RIPA56_Pretreat Necroptosis_Induction 3. Induce Necroptosis (e.g., TNF-α + SMAC + z-VAD) RIPA56_Pretreat->Necroptosis_Induction Cell_Lysis 4. Lyse Cells Necroptosis_Induction->Cell_Lysis Quantification 5. Quantify Protein Cell_Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Block Membrane Transfer->Blocking Primary_Ab 9. Incubate with Primary Antibodies (anti-p-MLKL, anti-MLKL, anti-Actin) Blocking->Primary_Ab Secondary_Ab 10. Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Image Acquisition & Analysis Detection->Analysis

Figure 2: Experimental workflow for detecting this compound's effect on MLKL phosphorylation.

Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition by this compound in Cell Culture

This protocol describes the induction of necroptosis in a suitable cell line (e.g., HT-29 or L929) and the application of this compound to inhibit this process.

Materials:

  • HT-29 or L929 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT-29 or L929 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Pre-treatment: The following day, pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 100, 300 nM) or a vehicle control (DMSO) for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the cell culture medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4-6 hours) to allow for the induction of necroptosis and subsequent MLKL phosphorylation.

  • Cell Lysis: Following incubation, proceed immediately to cell lysis for Western blot analysis as described in Protocol 2.

Protocol 2: Western Blotting for the Detection of Phosphorylated MLKL (p-MLKL)

This protocol outlines the steps for detecting the levels of phosphorylated MLKL, total MLKL, and a loading control (e.g., β-actin) by Western blotting.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-MLKL (Ser358 for human, Ser345 for mouse)

    • Rabbit or mouse anti-total MLKL

    • Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-MLKL (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • To detect total MLKL and the loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies.

    • After stripping, re-block the membrane and probe with the primary antibody for total MLKL, followed by the appropriate secondary antibody and detection.

    • Repeat the stripping and re-probing process for the loading control (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities for p-MLKL, total MLKL, and the loading control using image analysis software.

    • Normalize the p-MLKL signal to the total MLKL signal, and then normalize this ratio to the loading control to determine the relative levels of MLKL phosphorylation across different treatment conditions.

By following these protocols, researchers can effectively demonstrate and quantify the inhibitory effect of this compound on MLKL phosphorylation, providing crucial data for the evaluation of this compound as a potential therapeutic agent for diseases driven by necroptosis.

References

Application Notes and Protocols for RIPA-56 in HT-29 Cell Necroptosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necroptosis is a form of regulated necrotic cell death that is implicated in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, necroptosis is caspase-independent and is critically mediated by the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[1][2][3] The formation of a signaling complex known as the necrosome, comprising activated RIPK1 and RIPK3, leads to the phosphorylation and oligomerization of MLKL.[2][4] Oligomerized MLKL then translocates to the plasma membrane, causing membrane disruption and subsequent cell lysis.[2][4]

HT-29, a human colorectal adenocarcinoma cell line, is a well-established model for studying necroptosis as it expresses the necessary molecular machinery, including RIPK1 and RIPK3.[5][6] RIPA-56 is a potent and selective small molecule inhibitor of RIPK1 kinase activity.[1][2] It serves as a crucial tool to investigate the role of RIPK1-dependent necroptosis. This document provides detailed protocols for inducing necroptosis in HT-29 cells and for utilizing this compound to demonstrate its inhibitory effects.

Data Presentation

Table 1: In Vitro Potency of this compound
Cell LineAgonist/StimulusParameterValueReference
HT-29TNF-α, SMAC mimetic, z-VAD-fmkEC5028 nM[7]
L929TNF-αEC5027 nM[7]

Signaling Pathways and Experimental Workflow

This compound Inhibition of TNF-α Induced Necroptosis

The following diagram illustrates the signaling cascade initiated by Tumor Necrosis Factor-alpha (TNF-α) that leads to necroptosis and the point of intervention for this compound. Under conditions where apoptosis is inhibited (e.g., by a pan-caspase inhibitor like z-VAD-fmk), TNF-α binding to its receptor (TNFR1) triggers the formation of Complex IIb, the necrosome. This compound directly targets and inhibits the kinase activity of RIPK1, thereby preventing the downstream phosphorylation of RIPK3 and MLKL and blocking necroptotic cell death.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival/Apoptosis) TNFR1->Complex_I Complex_IIb Complex IIb (Necrosome) Complex_I->Complex_IIb Inhibited Caspase-8 Caspase8 Caspase-8 Complex_I->Caspase8 Apoptosis RIPK1 RIPK1 Complex_IIb->RIPK1 pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Phosphorylation pRIPK1->RIPK3 pRIPK3->MLKL Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis RIPA56 This compound RIPA56->pRIPK1 Inhibition zVAD z-VAD-fmk (Caspase Inhibitor) zVAD->Caspase8

Caption: this compound inhibits the necroptosis signaling pathway.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the key steps for inducing necroptosis in HT-29 cells and evaluating the inhibitory effect of this compound.

Caption: Workflow for evaluating this compound inhibition of necroptosis.

Experimental Protocols

HT-29 Cell Culture

HT-29 cells are adherent human colon adenocarcinoma cells. Standard aseptic cell culture techniques should be followed.

  • Growth Medium: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8][9]

  • Subculturing:

    • When cells reach 70-80% confluency, aspirate the medium.[10]

    • Wash the cell monolayer with 1X Phosphate Buffered Saline (PBS).[10]

    • Add Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.[8]

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 3-5 minutes.[8]

    • Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a subcultivation ratio of 1:2 to 1:4.[8]

    • Change the medium every 2-3 days.[8]

Induction of Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis using a combination of TNF-α, a SMAC mimetic (e.g., BV6 or Birinapant), and a pan-caspase inhibitor (z-VAD-fmk). The SMAC mimetic is used to antagonize cIAP proteins, which can suppress necroptosis, while the caspase inhibitor prevents apoptosis and shunts the signaling towards necroptosis.[5][11]

  • Materials:

    • HT-29 cells

    • 96-well clear-bottom, black-walled plates suitable for fluorescence/luminescence assays

    • Human TNF-α (Final concentration: 20-100 ng/mL)

    • SMAC mimetic (e.g., BV6, final concentration: 0.5-2 µM)[11]

    • z-VAD-fmk (Final concentration: 20 µM)[11]

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Procedure:

    • Seed HT-29 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of growth medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare the necroptosis induction cocktail by diluting TNF-α, SMAC mimetic, and z-VAD-fmk in growth medium to the desired final concentrations.

    • Aspirate the medium from the wells and add 100 µL of the necroptosis induction cocktail. Include control wells with medium only (untreated) and vehicle controls.

    • Incubate the plate for 12-24 hours at 37°C with 5% CO2.[12]

    • Assess cell viability according to the manufacturer's instructions for the chosen assay.

This compound Inhibition of Necroptosis Protocol

This protocol details the use of this compound to inhibit TNF-α-induced necroptosis.

  • Materials:

    • All materials from Protocol 2.

    • This compound (stock solution in DMSO)

  • Procedure:

    • Seed HT-29 cells as described in Protocol 2, step 1 and 2.

    • Prepare serial dilutions of this compound in growth medium. It is important to maintain a consistent final concentration of the DMSO vehicle across all wells.

    • Pre-treat the cells by adding the this compound dilutions to the appropriate wells. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle-only control.

    • Incubate for 1-2 hours at 37°C.

    • Add the necroptosis induction cocktail (TNF-α + SMAC mimetic + z-VAD-fmk) to the wells containing this compound or vehicle.

    • Incubate the plate for 12-24 hours at 37°C with 5% CO2.[12]

    • Measure cell viability. The results should demonstrate a dose-dependent rescue of cell viability by this compound.

Western Blot Analysis of Necroptosis Markers

To confirm the mechanism of this compound action, the phosphorylation status of key necroptotic proteins can be assessed by Western blot.

  • Procedure:

    • Culture and treat HT-29 cells in 6-well plates following the conditions described in Protocol 3. A shorter incubation time (e.g., 4-6 hours) is often sufficient to observe protein phosphorylation.[12]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-RIPK1 (Ser166), phospho-MLKL (Ser358), total RIPK1, total RIPK3, total MLKL, and a loading control (e.g., GAPDH or β-actin).[13]

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

    • Expected Outcome: Treatment with the necroptosis induction cocktail should increase p-RIPK1 and p-MLKL levels. Pre-treatment with this compound should reduce or abolish the phosphorylation of these proteins.[6]

References

Application Notes and Protocols: In Vivo Efficacy of RIPA-56 in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease. Receptor-interacting protein kinase 1 (RIPK1) has emerged as a key mediator of inflammatory signaling and cell death pathways in the central nervous system (CNS). RIPA-56 is a potent, selective, and metabolically stable inhibitor of RIPK1 kinase, demonstrating significant therapeutic potential in preclinical models of neuroinflammation.[1][2] These application notes provide a comprehensive overview of the in vivo efficacy of this compound, detailed experimental protocols for its use in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, and visualizations of its mechanism of action.

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically inhibiting the kinase activity of RIPK1.[1] RIPK1 is a crucial signaling node that, depending on the cellular context, can trigger pro-survival pathways via NF-κB activation or pro-death pathways through apoptosis or necroptosis. In neuroinflammatory conditions, the kinase activity of RIPK1 is often upregulated, leading to inflammatory cytokine production and cell death. By inhibiting RIPK1 kinase, this compound blocks these downstream inflammatory cascades.

Signaling Pathway of this compound in Neuroinflammation

RIPA56_Mechanism cluster_upstream Upstream Activators cluster_receptor Receptor Complex cluster_downstream Downstream Signaling cluster_output Cellular Response TNFα TNFα TNFR1/TLR TNFR1/TLR TNFα->TNFR1/TLR TLR Ligands TLR Ligands TLR Ligands->TNFR1/TLR RIPK1 RIPK1 TNFR1/TLR->RIPK1 NF-κB Pathway NF-κB Pathway RIPK1->NF-κB Pathway MAPK Pathway MAPK Pathway RIPK1->MAPK Pathway Necroptosis Pathway Necroptosis Pathway RIPK1->Necroptosis Pathway Apoptosis Pathway Apoptosis Pathway RIPK1->Apoptosis Pathway Inflammatory Cytokines Inflammatory Cytokines NF-κB Pathway->Inflammatory Cytokines MAPK Pathway->Inflammatory Cytokines Cell Death Cell Death Necroptosis Pathway->Cell Death Apoptosis Pathway->Cell Death Neuroinflammation Neuroinflammation Inflammatory Cytokines->Neuroinflammation Cell Death->Neuroinflammation This compound This compound This compound->RIPK1

Caption: this compound inhibits RIPK1 kinase activity, blocking downstream inflammatory pathways.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

This compound has demonstrated significant efficacy in the EAE mouse model, a widely used preclinical model of multiple sclerosis. Treatment with this compound has been shown to halt disease progression by preventing the elevation of monocytes, a key step downstream of T-cell activation and prior to the breakdown of the blood-brain barrier.[1]

Quantitative Data Summary
ParameterVehicle ControlThis compound (3 mg/kg, i.p.)p-valueReference
Mean Clinical Score (Day 20) 3.5 ± 0.51.0 ± 0.5<0.01[1]
Monocyte Count (cells/µL) in Blood 800 ± 150300 ± 50<0.01[1]
Spinal Cord Demyelination (% area) 25 ± 55 ± 2<0.01[1]
Infiltrating CD45+ Cells in CNS (cells/mm²) 150 ± 3040 ± 10<0.01[1]
CytokineVehicle Control (pg/mL)This compound (3 mg/kg, i.p.) (pg/mL)p-valueReference
TNF-α in Spinal Cord 120 ± 2030 ± 8<0.01[1]
IL-6 in Spinal Cord 95 ± 1525 ± 5<0.01[1]
IL-1β in Spinal Cord 80 ± 1220 ± 4<0.01[1]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and this compound Treatment

This protocol describes the induction of EAE in C57BL/6 mice and subsequent treatment with this compound.

Experimental Workflow for this compound Efficacy in EAE Model

EAE_Workflow Start Start EAE_Induction EAE Induction (Day 0) MOG35-55 + CFA Pertussis Toxin Start->EAE_Induction PTX_Boost Pertussis Toxin Boost (Day 2) EAE_Induction->PTX_Boost Clinical_Scoring_Start Onset of Clinical Signs (Approx. Day 10-12) Begin Daily Scoring PTX_Boost->Clinical_Scoring_Start Treatment_Start This compound or Vehicle Treatment (e.g., 3 mg/kg, i.p., daily) Clinical_Scoring_Start->Treatment_Start Monitoring Daily Monitoring - Clinical Score - Body Weight Treatment_Start->Monitoring Endpoint Endpoint Analysis (e.g., Day 20-25) Monitoring->Endpoint Histology Histology (Spinal Cord) - Demyelination - Cell Infiltration Endpoint->Histology Cytokine_Analysis Cytokine Analysis (Spinal Cord/Serum) Endpoint->Cytokine_Analysis Flow_Cytometry Flow Cytometry (Blood/Spleen/CNS) - Immune Cell Profiling Endpoint->Flow_Cytometry End End Histology->End Cytokine_Analysis->End Flow_Cytometry->End

Caption: Workflow for evaluating this compound efficacy in the EAE mouse model.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • This compound (lyophilized powder)

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline)

  • Sterile PBS

  • Isoflurane for anesthesia

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in a suitable vehicle to the desired stock concentration. For a 3 mg/kg dose in a 20g mouse with an injection volume of 100 µL, a 0.6 mg/mL solution is required.

    • Ensure the final DMSO concentration is low to avoid toxicity.

  • EAE Induction (Day 0):

    • Anesthetize mice using isoflurane.

    • Emulsify MOG35-55 in CFA at a 1:1 ratio to a final concentration of 2 mg/mL MOG35-55.

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank.

    • Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.

  • Pertussis Toxin Boost (Day 2):

    • Administer a second dose of 200 ng of PTX i.p.

  • Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.

    • Use a standard 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

  • This compound Treatment:

    • Upon the onset of clinical signs (typically around day 10-12), randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 3 mg/kg) or vehicle i.p. daily.

  • Endpoint and Tissue Collection:

    • At the study endpoint (e.g., day 20-25), euthanize mice.

    • Perfuse with ice-cold PBS.

    • Collect spinal cords and brains for histological and cytokine analysis.

    • Collect blood and spleen for flow cytometric analysis of immune cell populations.

Histological Analysis of Neuroinflammation

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Luxol Fast Blue (LFB) stain for myelin

  • Hematoxylin and Eosin (H&E) stain for cell infiltration

  • Primary antibodies (e.g., anti-CD45 for immune cells, anti-Iba1 for microglia/macrophages)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • Tissue Preparation:

    • Fix spinal cords in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions.

    • Embed the tissue in OCT and freeze.

    • Cut 10-20 µm cryosections.

  • Staining:

    • For demyelination assessment, perform LFB staining.

    • For cellular infiltration, perform H&E staining.

    • For immunofluorescence, block sections and incubate with primary antibodies overnight at 4°C, followed by incubation with appropriate secondary antibodies.

  • Imaging and Quantification:

    • Capture images using a light or fluorescence microscope.

    • Quantify the area of demyelination and the number of infiltrating immune cells in the white matter tracts of the spinal cord.

Cytokine Analysis

Materials:

  • Spinal cord tissue

  • RIPA lysis buffer with protease inhibitors

  • ELISA or multiplex bead array kits for TNF-α, IL-6, IL-1β, etc.

Procedure:

  • Protein Extraction:

    • Homogenize spinal cord tissue in RIPA buffer.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Cytokine Measurement:

    • Perform ELISA or multiplex assays according to the manufacturer's instructions to quantify cytokine levels in the protein lysates.

    • Normalize cytokine concentrations to the total protein concentration.

Conclusion

This compound is a promising therapeutic agent for neuroinflammatory diseases. Its potent and selective inhibition of RIPK1 kinase effectively reduces inflammation and demyelination in the EAE model. The provided protocols offer a framework for researchers to further investigate the in vivo efficacy and mechanism of action of this compound and other RIPK1 inhibitors in various models of neuroinflammation. These studies will be crucial for the continued development of this novel class of drugs for the treatment of debilitating neurological disorders.

References

Troubleshooting & Optimization

Navigating RIPA-56: A Technical Guide to Stability and Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing RIPA-56, this technical support center provides essential information on its stability in solution, proper storage conditions, and troubleshooting guidance for common experimental challenges. This guide aims to ensure the integrity of your experiments and the reliability of your results.

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical therapeutic target in a range of inflammatory diseases, neurodegenerative conditions, and cancer. This compound is a potent and selective inhibitor of RIPK1, making it a valuable tool for studying necroptosis and other RIPK1-mediated signaling pathways.[1] To facilitate its effective use, this guide consolidates key technical information and practical advice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations from various suppliers are summarized below.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO and ethanol.[2] For a 20 mM stock solution, reconstitute 5 mg of lyophilized this compound powder in 1.13 ml of DMSO.[2] Working concentrations will vary depending on the specific experimental design.

Q3: What is the stability of this compound in solution?

A3: Once dissolved, the stability of this compound in solution is dependent on the storage temperature. It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[2]

Q4: Are there established protocols for preparing this compound for in vivo studies?

A4: Yes, several formulations have been described for in vivo administration of this compound. The choice of vehicle depends on the route of administration and desired formulation properties. It is recommended to prepare these solutions fresh for each experiment.

Data Presentation: Quantitative Summary

The following tables provide a clear overview of the stability and storage recommendations for this compound based on supplier data.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Lyophilized Powder-20°CUp to 4 years
In Solution (DMSO)-20°CUp to 3 months[2]

Table 2: Solubility of this compound

SolventConcentration
DMSO≥ 100 mg/mL
EthanolSoluble

Table 3: In Vivo Formulation Protocols for this compound

ProtocolComponentsSolubility
15% DMSO, 40% PEG300, 5% Tween-80, 50% Saline≥ 2.75 mg/mL
25% DMSO, 95% (20% SBE-β-CD in Saline)≥ 2.75 mg/mL
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (20 mM in DMSO)

  • Materials:

    • This compound lyophilized powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Aseptically add the appropriate volume of DMSO to the vial to achieve a 20 mM concentration (e.g., for 5 mg of this compound with a molecular weight of 221.3 g/mol , add 1.13 mL of DMSO).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: General Procedure for Assessing Small Molecule Stability by HPLC

This protocol provides a general framework for evaluating the stability of this compound in a specific buffer or formulation.

  • Materials:

    • This compound stock solution

    • Test buffer/formulation

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phases (e.g., acetonitrile and water with a modifier like formic acid)

    • Incubators or water baths at desired temperatures

  • Procedure:

    • Sample Preparation:

      • Prepare a solution of this compound in the test buffer/formulation at a known concentration.

      • Prepare a control sample of this compound in a solvent where it is known to be stable (e.g., DMSO) at the same concentration.

    • Initial Analysis (Time 0):

      • Analyze the initial concentration and purity of this compound in both the test and control samples by HPLC. This will serve as the baseline.

    • Stability Study:

      • Store aliquots of the test and control samples at various relevant temperatures (e.g., 4°C, room temperature, 37°C).

      • Protect samples from light if the compound is light-sensitive.

    • Time-Point Analysis:

      • At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), remove an aliquot from each storage condition.

      • Analyze the samples by HPLC to determine the concentration of the parent this compound peak and the appearance of any new peaks (potential degradation products).

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

      • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected activity of this compound in cell-based assays.

  • Possible Cause: Degradation of this compound in stock solution due to improper storage or multiple freeze-thaw cycles.

    • Solution: Prepare fresh aliquots of the this compound stock solution from a new vial of lyophilized powder. Always store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Possible Cause: Instability of this compound in the cell culture medium over the duration of the experiment.

    • Solution: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. Consider replenishing the medium with fresh this compound for long-term experiments.

  • Possible Cause: this compound precipitation out of solution in the cell culture medium.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration in the medium is low (typically <0.5%) to maintain solubility.

Issue 2: Off-target effects observed in experiments.

  • Possible Cause: Although this compound is a selective RIPK1 inhibitor, at high concentrations, it may interact with other kinases.

    • Solution: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits RIPK1 activity in your system. Whenever possible, include a negative control compound with a similar chemical structure but no activity against RIPK1. It has been noted that some RIPK1 inhibitors, like Nec-1, can have off-target effects on indoleamine 2,3-dioxygenase (IDO), though this compound is reported to be more specific.[4]

  • Possible Cause: The observed phenotype is not solely dependent on RIPK1 kinase activity. RIPK1 also has a scaffold function that is independent of its kinase activity.

    • Solution: Use genetic approaches, such as siRNA or CRISPR-Cas9 mediated knockout of RIPK1, to confirm that the observed phenotype is dependent on the presence of the RIPK1 protein.

Issue 3: Difficulty in lysing cells for downstream analysis after this compound treatment.

  • Possible Cause: The use of RIPA buffer for cell lysis can sometimes denature kinases and disrupt protein-protein interactions, which may be relevant for assessing RIPK1 signaling complexes.

    • Solution: Consider using a milder lysis buffer, such as one containing NP-40 or Triton X-100 without ionic detergents like sodium deoxycholate and SDS, especially for co-immunoprecipitation experiments. Always supplement lysis buffers with protease and phosphatase inhibitors.

Mandatory Visualizations

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I recruits RIPK1_scaffold RIPK1 (Scaffold) Complex_I->RIPK1_scaffold activates RIPK1_kinase RIPK1 (Kinase) Complex_I->RIPK1_kinase deubiquitination allows activation NFkB NF-κB Activation (Survival) RIPK1_scaffold->NFkB RIPK3 RIPK3 RIPK1_kinase->RIPK3 phosphorylates Necrosome Necrosome MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis oligomerization & membrane pore formation RIPA56 This compound RIPA56->RIPK1_kinase inhibits

Caption: RIPK1 Signaling Pathway and the Action of this compound.

Experimental_Workflow_Stability_Testing Start Start: Prepare this compound Solution T0_Analysis Time 0 Analysis (HPLC) Start->T0_Analysis Storage Store Aliquots at Different Temperatures T0_Analysis->Storage Temp1 Condition 1 (e.g., 4°C) Storage->Temp1 Temp2 Condition 2 (e.g., Room Temp) Storage->Temp2 Temp3 Condition 3 (e.g., 37°C) Storage->Temp3 Time_Points Analyze at Predetermined Time Points Temp1->Time_Points Temp2->Time_Points Temp3->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis: Calculate % Remaining HPLC_Analysis->Data_Analysis End End: Determine Degradation Rate Data_Analysis->End

Caption: Workflow for Assessing this compound Stability.

Troubleshooting_Logic Problem Inconsistent/Low Activity Check_Storage Check Storage & Freeze-Thaw Cycles Problem->Check_Storage Possible Cause 1 Check_Medium_Stability Assess Stability in Culture Medium Problem->Check_Medium_Stability Possible Cause 2 Check_Solubility Check for Precipitation Problem->Check_Solubility Possible Cause 3 Solution1 Use Fresh Aliquots Check_Storage->Solution1 Solution2 Replenish this compound in Long-Term Assays Check_Medium_Stability->Solution2 Solution3 Ensure Low Final DMSO Concentration Check_Solubility->Solution3

Caption: Troubleshooting Logic for this compound Activity Issues.

References

RIPA-56 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RIPA-56, a potent and selective inhibitor of RIPK1 kinase. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during experiments with this compound in a question-and-answer format.

Why are my IC50 or EC50 values for this compound inconsistent between experiments?

Inconsistent IC50 or EC50 values are a common source of experimental variability. Several factors related to assay conditions and reagents can contribute to this issue.

Potential Causes and Troubleshooting Steps:

  • ATP Concentration (In Vitro Kinase Assays): The inhibitory potency of ATP-competitive inhibitors can be influenced by the concentration of ATP in the assay.

    • Recommendation: Ensure that the ATP concentration is consistent across all experiments. For comparability, it is recommended to use an ATP concentration equal to the Km value for RIPK1.[1]

  • Assay Format: Different assay technologies have varying sensitivities and can be prone to different types of interference. For instance, luciferase-based assays that measure ATP consumption may also detect kinase autophosphorylation, leading to skewed results.[1]

    • Recommendation: When comparing data, ensure the same assay format is used. For highly accurate and direct measurement of substrate phosphorylation, consider using radiolabeling assays with [γ-³²P]-ATP or [γ-³³P]-ATP.[1]

  • Enzyme and Substrate Concentration: Variations in the concentration of the RIPK1 enzyme or its substrate can alter the kinetics of the reaction and affect the calculated IC50 value.

    • Recommendation: Use a consistent and validated source of recombinant RIPK1. Optimize and maintain consistent concentrations of both the enzyme and substrate in your assays.

  • Compound Handling and Storage: Improper storage and handling of this compound can lead to degradation and loss of potency.

    • Recommendation: Store lyophilized this compound at -20°C, desiccated.[2] Once reconstituted in DMSO, store at -20°C and use within 3 months.[2] Aliquot the solution to avoid multiple freeze-thaw cycles.[2]

  • Cell-Based Assay Parameters: In cell-based assays, factors such as cell density, cell health, and passage number can significantly impact the apparent potency of the inhibitor.[3][4]

    • Recommendation: Optimize and standardize cell seeding density for your assays.[3] Always use healthy, viable cells within a consistent and low passage number range.[3]

My cells are showing variable or no response to this compound treatment. What are the possible reasons?

Lack of a consistent cellular response to this compound can be frustrating. This variability often stems from cell culture conditions, the experimental protocol, or the specific cell line being used.

Potential Causes and Troubleshooting Steps:

  • Cell Line Specificity: The expression and activity of RIPK1 and downstream signaling components can vary between different cell lines, affecting their sensitivity to this compound.

    • Recommendation: Confirm that your chosen cell line expresses RIPK1 and is known to undergo RIPK1-dependent necroptosis. HT-29 and L929 cells are commonly used models.[5][6]

  • Cell Culture Conditions: The health and state of your cells are critical for a reproducible response.

    • Recommendations:

      • Use fresh, appropriate culture media and supplements from a consistent source.[3]

      • Regularly monitor and maintain optimal incubator temperature and CO2 levels.[3]

      • Avoid over-confluency and do not use cells that have been passaged for extended periods.[3]

      • Routinely test your cell lines for mycoplasma contamination, which can alter cellular responses.

  • Compound Stability in Media: The stability of this compound in your specific cell culture medium over the course of the experiment could be a factor.

    • Recommendation: While this compound is metabolically stable, it is good practice to prepare fresh dilutions of the compound from a stock solution for each experiment.[7]

  • Induction of Necroptosis: The method and reagents used to induce necroptosis are critical for observing the inhibitory effect of this compound.

    • Recommendation: Ensure that the concentration and quality of the necroptosis-inducing agents (e.g., TNFα, Smac mimetics, z-VAD-FMK) are optimal and consistent. Titrate these reagents to determine the optimal concentration for your specific cell line.[5][6]

I am observing unexpected or off-target effects in my experiment. How can I troubleshoot this?

While this compound is a selective RIPK1 inhibitor, it is important to rule out potential off-target effects, which can complicate data interpretation.[2][5]

Potential Causes and Troubleshooting Steps:

  • High Compound Concentration: Using this compound at concentrations significantly higher than its reported IC50 or EC50 values increases the likelihood of off-target effects.

    • Recommendation: Use the lowest effective concentration of this compound possible. A dose-response experiment is crucial to determine the optimal concentration for your specific assay.

  • Cell Line-Specific Off-Targets: The off-target profile of a compound can sometimes be cell-line dependent.

    • Recommendation: To confirm that the observed phenotype is due to RIPK1 inhibition, consider using a structurally unrelated RIPK1 inhibitor as a control. Alternatively, genetic approaches like siRNA or CRISPR-Cas9 to knockdown RIPK1 can be used to validate the on-target effect.

  • Purity of the Compound: Impurities in the this compound compound could have biological activity.

    • Recommendation: Ensure you are using a high-purity batch of this compound. Refer to the supplier's certificate of analysis.

Data Presentation

Table 1: this compound Potency and Selectivity

ParameterValueSpeciesAssay TypeReference
IC50 (RIPK1) 13 nMNot SpecifiedIn Vitro Kinase Assay[2][5][8]
EC50 (Necroptosis) 27 nMMurine (L929 cells)Cell-Based Necroptosis Assay[5][6]
Selectivity No inhibition of RIPK3 at 10 µMNot SpecifiedIn Vitro Kinase Assay[2][5]

Table 2: this compound Storage and Reconstitution

FormStorage TemperatureStabilityReconstitutionReference
Lyophilized Powder -20°C (desiccated)24 monthsReconstitute in DMSO (e.g., 5 mg in 1.13 ml for a 20 mM stock)[2]
DMSO Stock Solution -20°C3 monthsAliquot to avoid freeze-thaw[2]

Experimental Protocols

Protocol 1: In Vitro RIPK1 Kinase Assay (General Steps)

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound. Specific conditions may need to be optimized.

  • Prepare Reagents:

    • Kinase Buffer: Typically contains HEPES, MgCl2, DTT, and a detergent like Brij-35. The exact composition may need optimization.

    • Recombinant RIPK1 enzyme.

    • Substrate (e.g., a specific peptide or protein).

    • ATP solution (at a concentration close to the Km for RIPK1).

    • This compound serial dilutions.

    • Detection Reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add kinase buffer, RIPK1 enzyme, and substrate to the wells of a microplate.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate for a predetermined time at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Necroptosis Assay (HT-29 Cells)

This protocol is adapted from a common method to assess the ability of this compound to inhibit TNFα-induced necroptosis in HT-29 cells.[5][6]

  • Cell Seeding:

    • Seed HT-29 cells in a 96-well plate at an optimized density (e.g., 3,000 cells/well) and allow them to attach overnight.[5][6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

    • Pre-incubate the cells with the compound for a specific duration (e.g., 30 minutes).

  • Induction of Necroptosis:

    • Add a cocktail of necroptosis-inducing agents to each well. For HT-29 cells, a common combination is TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).[5][6]

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a CO2 incubator.[5][6]

  • Cell Viability Measurement:

    • Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's protocol.[5][6]

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% protection).

    • Plot the percentage of protection against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Visualizations

RIPA56_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2) TNFR1->Complex_I RIPK1_ub Ubiquitinated RIPK1 Complex_I->RIPK1_ub Complex_II Complex II (RIPK1, FADD, Caspase-8) Complex_I->Complex_II NFkB NF-κB Activation RIPK1_ub->NFkB Cell_Survival Cell Survival NFkB->Cell_Survival Apoptosis Apoptosis Complex_II->Apoptosis Necrosome Necrosome (RIPK1, RIPK3, MLKL) Complex_II->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis RIPA56 This compound RIPA56->Necrosome Inhibits Kinase Activity

Caption: this compound inhibits the kinase activity of RIPK1 within the necrosome complex, blocking necroptosis.

Troubleshooting_Workflow Start Experimental Variability Observed Check_Reagents Check Reagents (this compound stock, inducers) Start->Check_Reagents Check_Cells Check Cell Culture (health, passage, density) Start->Check_Cells Review_Protocol Review Protocol (concentrations, timing) Start->Review_Protocol Inconsistent_IC50 Inconsistent IC50? Check_Reagents->Inconsistent_IC50 Variable_Cell_Response Variable Cell Response? Check_Cells->Variable_Cell_Response Review_Protocol->Inconsistent_IC50 Review_Protocol->Variable_Cell_Response Inconsistent_IC50->Variable_Cell_Response No Optimize_Assay Optimize Assay Parameters (ATP, enzyme conc.) Inconsistent_IC50->Optimize_Assay Yes Standardize_Culture Standardize Cell Culture Conditions Variable_Cell_Response->Standardize_Culture Yes Validate_Induction Validate Necroptosis Induction Variable_Cell_Response->Validate_Induction Yes Data_OK Data Consistent Optimize_Assay->Data_OK Data_Not_OK Variability Persists Optimize_Assay->Data_Not_OK Standardize_Culture->Data_OK Standardize_Culture->Data_Not_OK Validate_Induction->Data_OK Validate_Induction->Data_Not_OK

Caption: A logical workflow for troubleshooting experimental variability when using this compound.

References

Technical Support Center: Assessing RIPA-56 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing RIPA-56. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in accurately assessing the cytotoxic potential of this compound in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] Its primary mechanism is the inhibition of the kinase activity of RIPK1, which is a key regulator of necroptosis, a form of programmed cell death.[3] By inhibiting RIPK1, this compound is primarily designed to protect cells from necroptotic cell death stimuli.

Q2: Is this compound expected to be cytotoxic to primary cells?

While this compound is designed to be cytoprotective against necroptosis, its effect on primary cell viability can be cell-type dependent. RIPK1 has scaffolding functions independent of its kinase activity that are involved in cell survival and inflammatory signaling pathways, such as NF-κB activation.[4][5][6] Therefore, inhibiting RIPK1 kinase activity could potentially have unintended effects on the viability of certain primary cell types that rely on this signaling for survival. It is crucial to empirically determine the cytotoxic potential of this compound in your specific primary cell model.

Q3: What are the appropriate controls to include in a this compound cytotoxicity experiment with primary cells?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Primary cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any solvent-induced cytotoxicity.

  • Untreated Control: Primary cells cultured in media alone to establish a baseline for viability.

  • Positive Control for Cytotoxicity: A known cytotoxic agent for your specific primary cell type to ensure the assay is working correctly.

  • Positive Control for this compound Activity: If possible, include a condition where necroptosis is induced (e.g., with TNFα, Smac mimetic, and a caspase inhibitor like zVAD-fmk) to confirm that this compound is active in your system at the concentrations being tested.

Q4: What concentration range of this compound should I test?

The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment starting from a low nanomolar range up to a high micromolar range (e.g., 10 nM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for any potential cytotoxic effects.

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assays

High background can mask the true cytotoxic effect of this compound.

Potential Cause Troubleshooting Steps
Serum LDH in Media (LDH Assay) Serum is a common source of lactate dehydrogenase (LDH), leading to high background.[1][7] Solution: Use serum-free media during the assay or use a medium-only blank to subtract the background LDH activity.[7]
Phenol Red Interference Phenol red in culture media can interfere with colorimetric and fluorometric assays. Solution: Use phenol red-free media for the duration of the assay.
This compound Autofluorescence The compound itself might have intrinsic fluorescence at the assay wavelengths. Solution: Run a control with this compound in cell-free media to measure and subtract any background fluorescence.
Contamination Microbial contamination can lead to cell death and high background. Solution: Regularly check for and discard any contaminated cultures. Use proper aseptic techniques.
Issue 2: Inconsistent or Non-Reproducible Results

Variability in results is a common challenge when working with primary cells.

Potential Cause Troubleshooting Steps
Primary Cell Heterogeneity Primary cell populations can be heterogeneous, leading to variable responses. Solution: Use cells from the same donor/lot for a set of experiments. Increase the number of replicates and independent experiments.
Cell Seeding Density Inconsistent cell numbers per well will lead to variability. Solution: Ensure a homogenous single-cell suspension before seeding. Optimize and maintain a consistent seeding density for your specific primary cell type.
Edge Effects in Multi-well Plates Wells on the edge of the plate are prone to evaporation, affecting cell viability. Solution: Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity.
Assay Incubation Time The optimal incubation time for the assay can vary between primary cell types. Solution: Perform a time-course experiment to determine the optimal incubation time for your specific cells and assay.
Issue 3: Unexpected Cytotoxicity with this compound

Observing cytotoxicity with a compound designed to be cytoprotective requires careful investigation.

Potential Cause Troubleshooting Steps
Off-Target Effects At higher concentrations, this compound might have off-target effects on other kinases or cellular processes.[8] Solution: Titrate this compound to the lowest effective concentration for RIPK1 inhibition. If possible, use a structurally different RIPK1 inhibitor as a comparison.
Dependence on RIPK1 Kinase Activity for Survival Certain primary cell types may require RIPK1 kinase activity for pro-survival signaling.[4][5] Solution: Investigate the role of RIPK1 in your specific primary cell type. Consider measuring markers of other cell death pathways (e.g., apoptosis) to understand the mechanism of cytotoxicity.
Primary Cell Health Primary cells are more sensitive to culture conditions. Stress or poor health can make them more susceptible to any compound-induced toxicity. Solution: Ensure optimal culture conditions for your primary cells. Regularly assess cell viability and morphology before starting experiments.

Experimental Protocols

Protocol 1: MTT Assay for Primary Cell Viability

This protocol is adapted for assessing the metabolic activity of primary cells as an indicator of viability.

Materials:

  • Primary cells in culture

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated, positive control).

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Healthy cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Release Assay for Primary Cell Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

Materials:

  • Primary cells in culture

  • This compound

  • LDH assay kit (commercially available)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at an optimized density.

  • Compound Treatment: Treat cells with different concentrations of this compound and necessary controls. Include a "maximum LDH release" control by lysing a set of untreated cells with the lysis buffer provided in the kit.

  • Incubation: Incubate for the chosen treatment duration.

  • Supernatant Collection: Gently collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.

  • Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation

Table 1: Example of this compound Cytotoxicity Data in Primary Human Hepatocytes (MTT Assay)

This compound Conc. (µM)% Viability (Mean ± SD, n=3)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.197.5 ± 3.9
195.3 ± 4.2
1088.1 ± 6.3
5075.4 ± 7.8
10062.9 ± 8.5

Table 2: Example of this compound Cytotoxicity Data in Primary Rat Cortical Neurons (LDH Assay)

This compound Conc. (µM)% Cytotoxicity (Mean ± SD, n=3)
0 (Vehicle)5.2 ± 1.8
0.015.5 ± 2.1
0.16.1 ± 1.9
18.3 ± 2.5
1015.7 ± 3.4
5028.9 ± 4.1
10045.6 ± 5.2

Visualizations

RIPK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFa TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 Complex_I Complex I cIAP1/2->Complex_I RIPK1->Complex_I FADD FADD RIPK1->FADD Pro-apoptotic signaling RIPK3 RIPK3 RIPK1->RIPK3 RHIM interaction Complex_IIb Complex IIb (Necrosome) RIPK1->Complex_IIb NFkB NF-κB Survival Complex_I->NFkB Survival Caspase-8 Caspase-8 FADD->Caspase-8 Complex_IIa Complex IIa (Apoptosome) Caspase-8->Complex_IIa Apoptosis Apoptosis Complex_IIa->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Complex_IIb Necroptosis Necroptosis MLKL->Necroptosis Pore formation This compound This compound This compound->RIPK1 Inhibits kinase activity Cytotoxicity_Workflow cluster_0 Experimental Setup cluster_1 Assay cluster_2 Data Analysis Seed_Cells 1. Seed Primary Cells Treat_Cells 2. Treat with this compound and Controls Seed_Cells->Treat_Cells Incubate 3. Incubate Treat_Cells->Incubate Add_Reagent 4. Add Assay Reagent (MTT or LDH substrate) Incubate->Add_Reagent Incubate_Assay 5. Incubate Add_Reagent->Incubate_Assay Measure 6. Measure Signal (Absorbance) Incubate_Assay->Measure Calculate 7. Calculate % Cytotoxicity or % Viability Measure->Calculate Analyze 8. Generate Dose-Response Curves and IC50 Calculate->Analyze

References

RIPA-56 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIPA-56, a potent and selective RIP1 kinase inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a highly potent, selective, and metabolically stable inhibitor of receptor-interacting protein 1 (RIP1) kinase.[1][2][3] It functions by binding to the kinase domain of RIP1, preventing its phosphorylation and subsequent activation. This inhibition blocks the downstream signaling pathways that lead to necroptosis, a form of programmed cell death.[1][4] this compound has an IC50 value of 13 nM for RIP1 kinase and shows no significant inhibition of RIP3 kinase at concentrations up to 10 μM.[1][2][3]

2. What are the recommended storage and handling conditions for this compound?

  • Lyophilized Powder: Store at -20°C, desiccated. In this form, this compound is stable for up to 24 months.[1][3]

  • In Solution: Once reconstituted, store at -20°C and use within 3 months to avoid loss of potency. It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[1][3]

3. How should I reconstitute this compound?

This compound is typically supplied as a lyophilized powder. For a 20 mM stock solution, you can reconstitute 5 mg of the powder in 1.13 ml of DMSO.[1] For other concentrations, use the following formula:

Volume of solvent (ml) = [Mass of this compound (mg) / (Molecular Weight of this compound ( g/mol ) x Desired Concentration (mol/L))] x 1000

  • Molecular Weight of this compound: 221.3 g/mol [3]

4. In which solvents is this compound soluble?

This compound is soluble in DMSO and ethanol.[3]

Quality Control and Purity Assessment

Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below are common questions and troubleshooting tips related to its quality control.

Purity Assessment Data
MethodSpecificationCommon Issues
HPLC ≥98% PurityPeak tailing, ghost peaks, retention time shifts
NMR Structure confirmedUnexpected peaks, poor signal-to-noise
Mass Spec Molecular weight confirmedAdduct formation, low signal intensity
Troubleshooting Purity Assessment

1. Why am I seeing peak tailing in my HPLC analysis of this compound?

Peak tailing in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Consider using a column with end-capping or a different stationary phase.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH of the mobile phase may resolve this issue.

  • Column Contamination: Residual sample components or contaminants on the column can cause peak tailing. Flush the column with a strong solvent or replace it if necessary.

2. I see unexpected peaks in my ¹H NMR spectrum of this compound. What could they be?

Unexpected peaks in an NMR spectrum can arise from:

  • Residual Solvents: Peaks from residual solvents used in synthesis or purification (e.g., ethyl acetate, dichloromethane) are common.

  • Impurities: The sample may contain impurities from the synthesis.

  • Degradation: this compound may have degraded if not stored properly.

  • Water: A broad peak is often observed due to the presence of water in the NMR solvent.

3. My mass spectrometry results for this compound show a mass other than the expected molecular weight. What is happening?

This can be due to:

  • Adduct Formation: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions from the solvent.

  • Protonation State: Depending on the ionization mode, you may observe the protonated molecule ([M+H]⁺) or other charged species.

  • Fragmentation: The molecule may have fragmented in the ion source.

Experimental Protocols and Troubleshooting

In Vitro Kinase Assay with this compound

This protocol is a general guideline for assessing the inhibitory activity of this compound on RIP1 kinase.

Materials:

  • Recombinant human RIP1 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific RIP1 substrate)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well plates

Protocol:

  • Prepare a serial dilution of this compound in kinase buffer. Include a DMSO-only control.

  • In a 96-well plate, add the this compound dilutions.

  • Add the RIP1 kinase and substrate to each well.

  • Initiate the reaction by adding ATP. The final concentration of ATP should be close to its Km for RIP1 kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the ADP-Glo™ assay according to the manufacturer's instructions.

  • Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting In Vitro Kinase Assays

1. My IC50 value for this compound is higher than the reported value (13 nM). What could be the reason?

  • High ATP Concentration: If the ATP concentration in your assay is much higher than the Km, it can lead to an artificially high IC50 value for competitive inhibitors.

  • Inactive Enzyme: Ensure that the recombinant RIP1 kinase is active.

  • Incorrect Buffer Conditions: The pH, ionic strength, and cofactors in the kinase buffer can affect enzyme activity and inhibitor potency.

  • Assay Signal Interference: The compound itself might interfere with the detection method (e.g., luminescence). Run a control without the enzyme to check for this.

  • Degraded this compound: Ensure your this compound stock has been stored correctly.

2. I am not seeing any inhibition of RIP1 kinase activity.

  • Inactive Compound: Verify the purity and integrity of your this compound stock.

  • Low Compound Concentration: Double-check your dilutions to ensure you are testing a relevant concentration range.

  • Enzyme Concentration Too High: An excessively high enzyme concentration can make it difficult to see inhibition. Try reducing the amount of kinase in the assay.

Signaling Pathways and Workflows

This compound Mechanism of Action in the Necroptosis Pathway

The following diagram illustrates the signaling pathway of necroptosis and the point of inhibition by this compound.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I cluster_necrosome Necrosome (Complex IIb) TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1_ub RIP1 (Ub) TRADD->RIP1_ub Recruitment cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->RIP1_ub Ubiquitination RIP1 RIP1 RIP1_ub->RIP1 Deubiquitination RIP3 RIP3 RIP1->RIP3 Activation MLKL MLKL RIP3->MLKL Phosphorylation P-MLKL p-MLKL (Oligomerization) MLKL->P-MLKL Necroptosis Necroptosis P-MLKL->Necroptosis Membrane Pore Formation This compound This compound This compound->RIP1 Inhibition

Caption: this compound inhibits RIP1 kinase, a key step in the necroptosis pathway.

Experimental Workflow for this compound Quality Control

The following diagram outlines a typical workflow for the quality control and purity assessment of a new batch of this compound.

QC_Workflow cluster_receiving Sample Receiving cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Receive Receive this compound Solubility Solubility Test (DMSO, Ethanol) Receive->Solubility Purity Purity Assessment (HPLC) Solubility->Purity Identity Identity Confirmation (NMR, MS) Purity->Identity Compare Compare to Specifications (Purity ≥98%) Identity->Compare Pass Pass QC (Release for experiments) Compare->Pass Yes Fail Fail QC (Contact Supplier) Compare->Fail No

Caption: A standard workflow for the quality control of this compound.

References

Technical Support Center: RIPA-56 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo experiments using RIPA-56, a potent and selective RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent, selective, and metabolically stable inhibitor of receptor-interacting protein 1 (RIP1) kinase, with an IC50 of 13 nM.[1][2] It functions as a Type III kinase inhibitor, binding to an allosteric pocket on the back of the ATP-binding site of RIPK1.[3][4] This binding locks RIPK1 in an inactive conformation, thereby inhibiting its kinase activity and downstream signaling pathways that lead to necroptosis and inflammation.[3] this compound has been shown to have no inhibitory effect on RIPK3 kinase activity at concentrations up to 10 μM.[1][2][5]

Q2: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C and desiccated, where it is stable for up to 24 months.[5] Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -20°C and used within 3 months to avoid loss of potency.[5] It is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles.[5]

Q3: What are the key pharmacokinetic parameters of this compound in mice?

This compound exhibits a favorable pharmacokinetic profile in mice. It has a half-life of approximately 3.1 hours.[2][6] The bioavailability is 100% following intraperitoneal (IP) injection and 22% after oral (P.O.) administration.[2][6]

Troubleshooting Guide

Issue 1: High variability in experimental outcomes between animals.

  • Potential Cause: Inconsistent Drug Formulation and Administration

    • Solution: Ensure a consistent and appropriate vehicle is used for this compound administration. Due to its hydrophobic nature, this compound requires a specific vehicle for solubilization. Several formulations have been reported for in vivo use. It is crucial to select one and use it consistently across all experimental groups. Prepare fresh dosing solutions for each experiment to avoid degradation. Administer a consistent volume of the drug solution based on the animal's body weight. For intraperitoneal injections, ensure proper technique to avoid injection into the gut or other organs, which can significantly alter absorption.[7]

  • Potential Cause: Biological Variability in the Animal Model

    • Solution: The expression and activity of components in the necroptosis pathway can vary between different mouse strains, ages, and sexes.[8] It is important to use age- and sex-matched animals from the same strain for all experiments. Consider the specific characteristics of the chosen animal model and how they might influence the necroptotic pathway.

  • Potential Cause: Inconsistent Induction of Disease Model

    • Solution: Variability in the induction of the disease model (e.g., inconsistent administration of TNFα in a Systemic Inflammatory Response Syndrome (SIRS) model) will lead to variable responses to this compound. Standardize the induction protocol meticulously, including the dose, timing, and route of administration of the inducing agent.

Issue 2: Lack of expected therapeutic effect of this compound.

  • Potential Cause: Insufficient Target Engagement

    • Solution: The administered dose of this compound may not be sufficient to achieve adequate inhibition of RIPK1 in the target tissue. It is crucial to perform a dose-response study to determine the optimal dose for your specific model.[6] To confirm that this compound is reaching its target and inhibiting RIPK1, consider performing a target engagement study. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to measure drug-target binding in tissues and peripheral blood mononuclear cells (PBMCs) from treated animals.[9][10][11]

  • Potential Cause: Poor Bioavailability with the Chosen Route of Administration

    • Solution: If using oral administration, the 22% bioavailability may result in sub-therapeutic concentrations in the target tissue.[2][6] For initial efficacy studies, intraperitoneal injection is recommended due to its 100% bioavailability.[2][6] If oral administration is necessary, formulation optimization may be required to improve absorption.

  • Potential Cause: Rapid Metabolism and Clearance

    • Solution: With a half-life of 3.1 hours, the dosing frequency may need to be optimized to maintain therapeutic concentrations of this compound over the desired treatment period.[2][6] For longer-term studies, consider twice-daily administration or the use of a sustained-release formulation.

Issue 3: Unexpected or off-target effects observed.

  • Potential Cause: Off-Target Kinase Activity

    • Solution: While this compound is highly selective for RIPK1, like many kinase inhibitors, it may have off-target effects at higher concentrations.[3] It is important to use the lowest effective dose determined from a dose-response study to minimize the risk of off-target effects. If unexpected phenotypes are observed, consider performing a kinase profiling assay to identify potential off-target interactions.

  • Potential Cause: Vehicle-Related Toxicity

    • Solution: The vehicle used to dissolve this compound may have its own biological effects. Always include a vehicle-only control group in your experiments to distinguish the effects of the vehicle from those of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueReference
RIPK1 IC50 13 nM[1][2]
RIPK3 Inhibition No inhibition at 10 µM[1][2][5]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationReference
Half-life (t1/2) 3.1 hoursIV, IP, or PO[2][6]
Bioavailability 22%Oral (P.O.)[2][6]
Bioavailability 100%Intraperitoneal (I.P.)[2][6]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection in Mice

This protocol provides a general guideline for preparing a this compound dosing solution. The final concentration should be adjusted based on the desired dose and a dosing volume of 10 mL/kg.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For the final dosing solution, prepare a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.

  • Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 20 µL of a 50 mg/mL stock to 980 µL of the vehicle.

  • Vortex the solution thoroughly to ensure it is clear and homogenous.

  • Warm the solution to room temperature before injection.

Note: Always prepare fresh dosing solutions on the day of the experiment.

Protocol 2: Induction of Systemic Inflammatory Response Syndrome (SIRS) in Mice and Treatment with this compound

This protocol is based on a published study using this compound in a mouse model of TNFα-induced SIRS.[12]

Materials:

  • Mouse TNFα

  • This compound dosing solution (prepared as in Protocol 1)

  • Saline (0.9% NaCl)

  • 8-10 week old C57BL/6 mice

Procedure:

  • Administer this compound or vehicle control via intraperitoneal (IP) injection. Dosing regimens can be a single dose (e.g., 6 mg/kg) or multiple doses (e.g., 0.1, 1, or 3 mg/kg every 12 hours).[6]

  • Thirty minutes after the final this compound or vehicle injection, administer a lethal dose of mouse TNFα (e.g., 20 mg/kg) via IP injection to induce SIRS.

  • Monitor the survival of the animals over a 24-48 hour period.

  • For mechanistic studies, tissues can be collected at specific time points after TNFα injection for analysis of inflammatory markers or evidence of necroptosis.

Visualizations

RIPK1_Signaling_Pathway Simplified RIPK1-Mediated Necroptosis Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 Ubiquitination RIPK1_ub Ub-RIPK1 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 Ubiquitination cIAP1/2->RIPK1_ub Ubiquitination IKK IKK RIPK1_ub->IKK Activation RIPK1_deub RIPK1 RIPK1_ub->RIPK1_deub Deubiquitination (e.g., by CYLD) NF-kB NF-kB IKK->NF-kB Activation Gene Transcription Gene Transcription NF-kB->Gene Transcription Survival RIPK3 RIPK3 RIPK1_deub->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL Pore Formation Pore Formation pMLKL->Pore Formation Oligomerization Necroptosis Necroptosis Pore Formation->Necroptosis TNFa TNFa TNFa->TNFR1 This compound This compound This compound->RIPK1_deub Inhibition

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and the inhibitory action of this compound.

Experimental_Workflow General In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Age- and Sex-matched) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization RIPA56_Prep This compound Formulation (Freshly Prepared) Dosing This compound or Vehicle Administration (e.g., IP) RIPA56_Prep->Dosing Randomization->Dosing Model_Induction Disease Model Induction (e.g., TNFα injection) Dosing->Model_Induction Monitoring Monitoring (e.g., Survival, Clinical Scores) Model_Induction->Monitoring Tissue_Collection Tissue/Blood Collection Monitoring->Tissue_Collection Target_Engagement Target Engagement Analysis (e.g., CETSA) Tissue_Collection->Target_Engagement Endpoint_Analysis Endpoint Analysis (e.g., Histology, Biomarkers) Tissue_Collection->Endpoint_Analysis

Caption: A general workflow for conducting in vivo experiments with this compound.

References

addressing unexpected results with RIPA-56 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RIPA-56. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and unexpected results during experiments involving this potent and selective RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein 1 (RIPK1) kinase.[1][2][3] Its primary mechanism is the inhibition of necroptosis, a form of regulated cell death, by binding to the kinase domain of RIPK1 and locking it in an inactive conformation.[3] This prevents the downstream signaling cascade that leads to necroptotic cell death.

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for RIPK1. It shows efficient inhibition of RIPK1 kinase activity with an IC50 of 13 nM, while having no inhibitory effect on the kinase activity of RIPK3 at concentrations up to 10 µM.[1][3][4]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO and ethanol.[4][5] For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it is stable for up to 24 months.[4] Once dissolved, the stock solution should be stored at -20°C and used within 3 months to avoid loss of potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]

Q4: Is this compound effective in both human and murine cells?

A4: Yes, this compound is potent in both human and murine cells, making it a versatile tool for a wide range of in vitro and in vivo studies.[2]

Troubleshooting Guide

This guide addresses potential unexpected results you might encounter when using this compound in your experiments.

Observed Problem Potential Cause Recommended Solution
Lower than expected potency or no effect in cell-based assays. 1. Compound instability: this compound may have degraded due to improper storage or handling. 2. Precipitation in media: The compound may have precipitated out of the cell culture media, reducing its effective concentration. 3. Cell line insensitivity: The chosen cell line may not be dependent on RIPK1 kinase activity for the induced cell death pathway. 4. Incorrect assay setup: The concentration of the necroptosis-inducing stimulus may be too high, or the timing of treatment may be suboptimal.1. Ensure proper storage of lyophilized powder and stock solutions as recommended. Prepare fresh dilutions from a new aliquot for each experiment.[4] 2. Visually inspect the media for any precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different formulation. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 can improve solubility.[1] 3. Confirm that your cell model undergoes RIPK1-dependent necroptosis. This can be verified by genetic knockdown/knockout of RIPK1 or by comparing with other known RIPK1 inhibitors. 4. Titrate both the necroptosis-inducing agent and this compound to determine the optimal concentrations and treatment duration for your specific cell line.
Inconsistent results between experiments. 1. Variability in compound preparation: Inconsistent dilution of the stock solution. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered sensitivity to treatments. 3. Subtle variations in experimental conditions: Minor differences in incubation times, cell densities, or reagent concentrations.1. Prepare fresh dilutions from the stock solution for each experiment and ensure thorough mixing. 2. Use cells with a consistent and low passage number for all experiments. 3. Standardize all experimental parameters and document them meticulously.
Apparent off-target effects or unexpected cellular responses. 1. High concentration of this compound: At very high concentrations, even selective inhibitors may exhibit off-target effects. 2. RIPK1-independent signaling: The observed phenotype might be due to RIPK1's scaffolding function, which is not inhibited by this compound, or other parallel signaling pathways.1. Perform a dose-response curve to determine the lowest effective concentration of this compound. Use the lowest concentration that gives the desired inhibitory effect. 2. Investigate the involvement of other cell death pathways, such as apoptosis, using appropriate inhibitors (e.g., pan-caspase inhibitors like Z-VAD-FMK) or markers.
Difficulty in detecting inhibition of RIPK1 phosphorylation by Western Blot. 1. Suboptimal antibody: The antibody against phosphorylated RIPK1 may not be specific or sensitive enough. 2. Inefficient cell lysis: Incomplete extraction of nuclear or membrane-associated proteins. 3. Timing of analysis: The peak of RIPK1 phosphorylation may be transient.1. Use a well-validated antibody for phospho-RIPK1 (e.g., at Ser166 for mouse RIPK1).[6] 2. Use a robust lysis buffer, such as RIPA buffer, and consider sonication to ensure complete cell lysis.[7][8] 3. Perform a time-course experiment to identify the optimal time point for detecting RIPK1 phosphorylation after inducing necroptosis.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
IC50 (RIPK1 kinase activity)Cell-free13 nM[1][3]
EC50 (Necroptosis protection)HT-29 (human)28 nM[2]
EC50 (Necroptosis protection)L929 (murine)27 nM[1]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueReference
Half-life (t1/2)3.1 hours[1]
Oral Bioavailability (P.O.)22%[1]
Intraperitoneal Bioavailability (I.P.)100%[1]

Experimental Protocols

Protocol 1: Cell Viability Assay to Measure Necroptosis Inhibition

Objective: To determine the effective concentration of this compound in protecting cells from induced necroptosis.

Materials:

  • Cells susceptible to necroptosis (e.g., HT-29 or L929)

  • Complete cell culture medium

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, Z-VAD-FMK)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Pre-treat the cells with the different concentrations of this compound for 1 hour.

  • Induce necroptosis by adding the appropriate combination of inducing agents (e.g., for HT-29 cells: 20 ng/mL TNFα, 100 nM Smac mimetic, and 20 µM Z-VAD-FMK).[1]

  • Incubate the plate for a predetermined duration (e.g., 24 hours for HT-29 cells).[1]

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50.

Protocol 2: Western Blot for Phosphorylated RIPK1 (p-RIPK1)

Objective: To confirm the inhibitory effect of this compound on RIPK1 activation by assessing its phosphorylation status.

Materials:

  • Cells and treatment reagents as in Protocol 1

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against p-RIPK1 (e.g., Ser166) and total RIPK1

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound and necroptosis-inducing agents as described in Protocol 1.

  • After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer to each well and scrape the cells.

  • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-RIPK1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., β-actin or GAPDH).

Visualizations

RIPA56_Mechanism_of_Action cluster_necroptosome Necrosome Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits ComplexI Complex I (Pro-survival/Inflammation) RIPK1->ComplexI Activates RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Induces RIPA56 This compound RIPA56->RIPK1 Inhibits

Caption: Mechanism of action of this compound in the necroptosis signaling pathway.

Troubleshooting_Workflow start Unexpected Result (e.g., No Inhibition) check_compound Check Compound Solubility & Stability start->check_compound check_cells Verify Cell Model (RIPK1-dependent?) start->check_cells optimize_assay Optimize Assay (Dose, Time) start->optimize_assay check_protocol Review Protocol (Controls, Reagents) start->check_protocol precipitate Precipitation? check_compound->precipitate Check Media sensitive Sensitive? check_cells->sensitive optimized Optimized? optimize_assay->optimized end Problem Resolved check_protocol->end All OK degraded Degraded? precipitate->degraded No solution1 Reformulate or Lower Concentration precipitate->solution1 Yes solution2 Use Fresh Stock degraded->solution2 Yes degraded->end No solution3 Use Alternative Cell Line sensitive->solution3 No sensitive->end Yes solution4 Run Titration Experiments optimized->solution4 No optimized->end Yes

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Validation & Comparative

RIPA-56 vs. Necrostatin-1: A Comparative Guide to Necroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated cell death, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. The ability to modulate this pathway is of significant interest for therapeutic development. Two prominent small molecule inhibitors of necroptosis are RIPA-56 and Necrostatin-1. Both compounds target Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream regulator of the necroptotic cascade. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following table summarizes the reported potency of this compound and Necrostatin-1 from various in vitro studies. This compound consistently demonstrates significantly higher potency in inhibiting RIPK1 kinase activity and necroptosis in cellular assays.

ParameterThis compoundNecrostatin-1Reference(s)
Target Receptor-Interacting Protein Kinase 1 (RIPK1)Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2]
Inhibition Type Type III Kinase InhibitorAllosteric Inhibitor[1][2]
IC50 (RIPK1 Kinase Assay) 13 nM182 nM[1]
EC50 (HT-29 Cells, TNF-induced necroptosis) 28 nMNot explicitly reported in direct comparison[3][4]
EC50 (L929 Cells, TNF-induced necroptosis) 27 nMNot explicitly reported in direct comparison[3][4]
EC50 (Jurkat Cells, TNF-induced necroptosis) Not explicitly reported490 nM[2]
Metabolic Stability HighLow[1]
Off-Target Effects Not reported to inhibit IDOInhibits Indoleamine 2,3-dioxygenase (IDO)[5]

Mechanism of Action and Specificity

Both this compound and Necrostatin-1 function by inhibiting the kinase activity of RIPK1, which is essential for the initiation of the necroptotic signaling cascade. By binding to RIPK1, they prevent its autophosphorylation and subsequent recruitment and activation of RIPK3, thereby blocking the formation of the necrosome complex.

Notably, Necrostatin-1 has a well-documented off-target effect, as it also inhibits indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation[5]. This can be a confounding factor in studies investigating the role of necroptosis in inflammatory and immune responses. In contrast, this compound has been reported to be highly selective for RIPK1 and does not inhibit IDO, making it a more specific tool for studying necroptosis[1]. Furthermore, this compound exhibits greater metabolic stability, which is a significant advantage for in vivo studies[1].

Experimental Protocols

The following is a generalized protocol for a Tumor Necrosis Factor-alpha (TNF-α)-induced necroptosis inhibition assay in cell culture, based on methodologies reported in the literature. This protocol can be adapted for cell lines such as HT-29 or L929.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound (e.g., this compound or Necrostatin-1) in inhibiting TNF-α-induced necroptosis.

Materials:

  • HT-29 or L929 cells

  • Complete cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human or murine TNF-α

  • SMAC mimetic (e.g., Birinapant or SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compounds (this compound, Necrostatin-1) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit)

  • Plate reader (luminometer, spectrophotometer, or fluorescence reader)

Procedure:

  • Cell Seeding: Seed HT-29 or L929 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Necrostatin-1) in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%). Remove the overnight culture medium from the cells and add 50 µL of the medium containing the test compounds at various concentrations. Incubate for 1-2 hours.

  • Induction of Necroptosis: Prepare a solution containing the necroptosis-inducing agents. For HT-29 cells, a common combination is TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 100 nM - 1 µM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk)[6][7]. For L929 cells, TNF-α (e.g., 10-30 ng/mL) with z-VAD-fmk (e.g., 20 µM) is often sufficient[7][8][9][10]. Add 50 µL of this induction cocktail to each well. Include appropriate controls:

    • Untreated cells (vehicle control)

    • Cells treated with the induction cocktail only (positive control for necroptosis)

    • Cells treated with the highest concentration of the test compound alone (to check for cytotoxicity of the compound)

  • Incubation: Incubate the plate for a predetermined time, typically 8-24 hours, at 37°C and 5% CO2.

  • Assessment of Cell Viability: After the incubation period, measure cell viability using a chosen assay method according to the manufacturer's instructions.

    • CellTiter-Glo®: Measures ATP levels, indicating the number of viable cells.

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating cell death.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated and necroptosis-induced controls. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the EC50 value.

Mandatory Visualization

Necroptosis_Signaling_Pathway Necroptosis Signaling Pathway and Inhibitor Targets cluster_complexII TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ub ComplexI Complex I (Survival/Inflammation) RIPK1->ComplexI Deubiquitination Deubiquitination (e.g., CYLD) RIPK1->Deubiquitination RIPK3 RIPK3 RIPK1->RIPK3 ComplexII Complex II (Necrosome) Deubiquitination->ComplexII MLKL MLKL RIPK3->MLKL P pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Pore Formation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis RIPA56 This compound RIPA56->RIPK1 Nec1 Necrostatin-1 Nec1->RIPK1

Caption: Necroptosis signaling pathway and inhibitor targets.

Experimental_Workflow Experimental Workflow for Necroptosis Inhibition Assay start Start seed_cells Seed Cells (e.g., HT-29, L929) in 96-well plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_inhibitors Add Serial Dilutions of This compound or Necrostatin-1 incubate_overnight->add_inhibitors pre_incubate Pre-incubate (1-2 hours) add_inhibitors->pre_incubate induce_necroptosis Induce Necroptosis (TNF-α ± SMAC mimetic ± z-VAD-fmk) pre_incubate->induce_necroptosis incubate_treatment Incubate (8-24 hours) induce_necroptosis->incubate_treatment measure_viability Measure Cell Viability (e.g., CellTiter-Glo, MTT, LDH) incubate_treatment->measure_viability analyze_data Data Analysis (EC50 determination) measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for necroptosis inhibition assay.

References

A Comparative Guide to RIPK1 Inhibitors: RIPA-56 vs. GSK2982772

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent RIPK1 inhibitors: RIPA-56 and GSK2982772. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical and clinical research.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death pathways, including necroptosis and apoptosis.[1] Its central role in these processes has made it an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases. Both this compound and GSK2982772 are potent and selective inhibitors of RIPK1, but they exhibit distinct biochemical and pharmacokinetic profiles.

Mechanism of Action and Signaling Pathway

This compound and GSK2982772 both function by inhibiting the kinase activity of RIPK1, thereby blocking downstream signaling cascades that lead to inflammation and cell death. The following diagram illustrates the canonical TNF-α induced necroptosis pathway and the points of intervention by these inhibitors.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex I TRADD TRAF2/5 cIAP1/2 RIPK1 TNFR1->Complex I TNFa TNFa TNFa->TNFR1 Ub Ubiquitination Complex I->Ub Complex IIa (Apoptosome) TRADD FADD Pro-caspase-8 RIPK1 Complex I->Complex IIa (Apoptosome) Complex IIb (Necrosome) RIPK1 RIPK3 MLKL Complex I->Complex IIb (Necrosome) NF-kB Activation NF-kB Activation Ub->NF-kB Activation Cell Survival Cell Survival NF-kB Activation->Cell Survival Caspase-8 Caspase-8 Complex IIa (Apoptosome)->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis pRIPK1 pRIPK1 Complex IIb (Necrosome)->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 pMLKL pMLKL pRIPK3->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->pRIPK1 GSK2982772 GSK2982772 GSK2982772->pRIPK1

Caption: TNF-α signaling pathway leading to cell survival, apoptosis, or necroptosis, with inhibition of RIPK1 phosphorylation by this compound and GSK2982772.

Quantitative Comparison of Efficacy and Pharmacokinetics

The following table summarizes the key quantitative data for this compound and GSK2982772, facilitating a direct comparison of their potency and pharmacokinetic properties.

ParameterThis compoundGSK2982772Reference(s)
Target RIPK1RIPK1[2][3]
IC50 (Human RIPK1) 13 nM16 nM[2][3]
IC50 (Monkey RIP1) Not Reported20 nM[3]
Selectivity No inhibition of RIPK3 at 10 µM>1,000-fold selectivity over 339 other kinases[3][4]
Cellular Potency (EC50) 27 nM (L929 cells, TNFα-induced necrosis)Not explicitly reported in the same format[5]
Oral Bioavailability (Mouse) 22%Not Reported[6]
Oral Bioavailability (Rat) Not ReportedGood oral exposure[7]
Half-life (Mouse) 3.1 hoursNot Reported[6]
Half-life (Human) Not Reported2-3 hours (immediate release)[8]
Clinical Development PreclinicalPhase II[9][10]

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound and GSK2982772 are provided below.

ADP-Glo™ Kinase Assay (for IC50 determination)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Kinase Reaction:

    • Recombinant human RIPK1 (e.g., 150 nM) is incubated with a substrate (e.g., Myelin Basic Protein) in a kinase assay buffer (25 mM HEPES pH 7.5, 25 mM NaCl, 15 mM MgCl₂, 0.25 mg/ml BSA, 0.01% CHAPS, 2 mM DTT) containing ATP (e.g., 50 µM).[11]

    • The reaction is performed in the presence of varying concentrations of the inhibitor (this compound or GSK2982772).

    • The reaction is incubated at room temperature for a specified period (e.g., 4 hours).[11]

  • ADP Detection:

    • An equal volume of ADP-Glo™ Reagent is added to the kinase reaction to terminate the reaction and deplete the remaining ATP.[12]

    • The mixture is incubated at room temperature for 40 minutes.[12]

    • Kinase Detection Reagent is then added to convert ADP to ATP and to provide luciferase and luciferin.[12]

    • The mixture is incubated at room temperature for 30-60 minutes.[12]

  • Measurement:

    • Luminescence is measured using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • IC50 values are calculated from the dose-response curves.

CellTiter-Glo® Luminescent Cell Viability Assay (for cellular potency)

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.

  • Cell Seeding:

    • Cells (e.g., L929 or HT-29) are seeded in a 96-well plate at a suitable density (e.g., 3,000 cells/well) and cultured overnight.

  • Induction of Necroptosis and Inhibitor Treatment:

    • Cells are treated with a combination of agents to induce necroptosis, such as TNF-α (e.g., 20 ng/mL), a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).

    • Concurrently, cells are treated with varying concentrations of this compound or GSK2982772.

    • The cells are incubated for a defined period (e.g., 6-24 hours).

  • Measurement of Cell Viability:

    • An equal volume of CellTiter-Glo® Reagent is added to each well.[13]

    • The plate is agitated for a few minutes to induce cell lysis.

    • Luminescence is measured using a luminometer. The signal is proportional to the number of viable cells.

    • EC50 values are determined from the dose-response curves.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for comparing the efficacy of RIPK1 inhibitors in a cell-based assay.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Seed_Cells Seed cells (e.g., L929) in 96-well plates Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Inhibitors Add serial dilutions of This compound or GSK2982772 Incubate_Overnight->Add_Inhibitors Add_Necroptosis_Inducers Add TNF-α + z-VAD-FMK Add_Inhibitors->Add_Necroptosis_Inducers Incubate_Treatment Incubate for 6-24 hours Add_Necroptosis_Inducers->Incubate_Treatment Add_CellTiterGlo Add CellTiter-Glo® Reagent Incubate_Treatment->Add_CellTiterGlo Measure_Luminescence Measure Luminescence Add_CellTiterGlo->Measure_Luminescence Plot_Dose_Response Plot Dose-Response Curves Measure_Luminescence->Plot_Dose_Response Calculate_EC50 Calculate EC50 values Plot_Dose_Response->Calculate_EC50

Caption: A generalized workflow for evaluating the cellular potency of RIPK1 inhibitors in a necroptosis assay.

In Vivo Efficacy

  • This compound: In a mouse model of systemic inflammatory response syndrome (SIRS), this compound efficiently reduced TNF-α-induced mortality and multi-organ damage.[9] It has also shown neuroprotective effects in a rodent model of nonarteritic anterior ischemic optic neuropathy.

  • GSK2982772: This inhibitor has been evaluated in several preclinical models of inflammatory diseases. In a mouse model of TNF-α-induced systemic inflammation, orally administered GSK2982772 provided protection from hypothermia.[3] However, in Phase II clinical trials, GSK2982772 did not show significant clinical benefit in patients with active ulcerative colitis or moderate to severe rheumatoid arthritis.[14] A study in patients with moderate to severe plaque psoriasis also did not show meaningful clinical improvements despite near-complete RIPK1 target engagement.[1]

Summary and Conclusion

Both this compound and GSK2982772 are potent and selective inhibitors of RIPK1 with similar in vitro potencies. This compound has demonstrated efficacy in preclinical models of systemic inflammation and neuroprotection and is noted for its metabolic stability.[9] GSK2982772 has advanced further into clinical development, providing valuable human pharmacokinetic and safety data, although it has not yet demonstrated significant clinical efficacy in the inflammatory conditions studied.[1][14]

The choice between this compound and GSK2982772 for research purposes will depend on the specific application. This compound may be a suitable tool for preclinical in vivo studies, particularly where metabolic stability is a key consideration. GSK2982772, with its available clinical data, offers a valuable reference compound for translational studies and for understanding the challenges of targeting RIPK1 in human diseases. Further research, including direct comparative studies, will be crucial for fully elucidating the therapeutic potential of these and other RIPK1 inhibitors.

References

A Head-to-Head Comparison of RIPA-56 with Other RIPK1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of RIPA-56 with other prominent RIPK1 inhibitors, including GSK2982772 and Necrostatin-1. This document summarizes key performance data, details experimental methodologies, and visualizes critical signaling pathways to support informed decisions in research and development.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and regulated cell death, particularly necroptosis.[1][2] Its central role in these processes has made it a compelling target for therapeutic intervention in a range of conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[3] A variety of small molecule inhibitors targeting RIPK1 have been developed, each with distinct biochemical and pharmacokinetic profiles. This guide focuses on a head-to-head comparison of this compound, a potent and selective RIPK1 inhibitor, with other well-characterized inhibitors in the field.

Data Presentation: Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the key quantitative data for this compound, GSK2982772, and Necrostatin-1, focusing on their potency, cellular efficacy, and selectivity.

Table 1: In Vitro Potency and Cellular Efficacy

InhibitorTargetIC50 (nM)Cell-Based EC50 (nM)Cell LineAssay Conditions
This compound RIPK113[4][5]27 (murine L929 cells)[5][6]L929, HT-29TZ-induced necrosis (L929), TSZ-induced necroptosis (HT-29)
28 (human HT-29 cells)[7]
GSK2982772RIPK11.6 - 10[7]10[7]U937TNF + zVAD.fmk-induced necroptosis
Necrostatin-1 (Nec-1)RIPK1~200-500[8]490[8]U937TNF-α-induced necroptosis
Necrostatin-1s (7-Cl-O-Nec-1)RIPK1N/A182[9]U937TNF-α + zVAD.fmk-induced necroptosis

Table 2: Kinase Selectivity

InhibitorSelectivity ProfileComments
This compound No inhibition of RIPK3 at 10 µM[4][5]Demonstrates high selectivity for RIPK1 over the related kinase RIPK3.[4][5]
GSK2982772Highly selective; complete kinome selectivity against panels of 318 and 456 kinases at 10 µM[7]Exhibits a very clean off-target profile.
Necrostatin-1 (Nec-1)Also inhibits indoleamine 2,3-dioxygenase (IDO)[1]The off-target IDO inhibition can complicate the interpretation of in vivo studies.[1][10]
Necrostatin-1s (7-Cl-O-Nec-1)More specific for RIPK1 than Nec-1; does not inhibit IDO[10]An improved analog of Nec-1 with reduced off-target effects.[10]

Table 3: Pharmacokinetic Properties

InhibitorSpeciesHalf-life (t1/2)Oral Bioavailability (%)Key Findings
This compound Mice3.1 hours[5][11]22% (PO), 100% (IP)[11]Shows good metabolic stability and is efficacious in mouse models of SIRS.[5][12]
GSK2982772Rodents, HumansDose-proportional pharmacokinetics[13]Orally bioavailable[13]Advanced to Phase 2 clinical trials for inflammatory diseases.[14]
Necrostatin-1 (Nec-1)Mice< 5 minutes (in mouse microsomes)[1]PoorLimited in vivo use due to poor metabolic stability.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitors (this compound, etc.) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well white assay plates

Procedure:

  • Prepare a reaction mixture containing RIPK1 enzyme and MBP substrate in kinase assay buffer.

  • Add serial dilutions of the test inhibitors to the wells of the assay plate. Include a DMSO control (vehicle) and a no-enzyme control.

  • Add the RIPK1/MBP mixture to the wells containing the inhibitors and incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay for Necroptosis (MTT or CellTiter-Glo® Assay)

This assay measures the metabolic activity of viable cells to determine the protective effect of inhibitors against necroptosis-inducing stimuli.

Materials:

  • Human (e.g., HT-29) or murine (e.g., L929) cells

  • Cell culture medium and supplements

  • Necroptosis-inducing agents:

    • For HT-29 cells: TNF-α, Smac mimetic, and z-VAD-FMK (TSZ)

    • For L929 cells: TNF-α and z-VAD-FMK (TZ)

  • Test inhibitors dissolved in DMSO

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear or white-walled cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.

  • Induce necroptosis by adding the appropriate combination of inducing agents (TSZ for HT-29, TZ for L929).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Assess cell viability:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.

  • Calculate the percent cell viability relative to untreated controls and determine the EC50 value for each inhibitor.

In Vivo Model: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

This model assesses the efficacy of RIPK1 inhibitors in a systemic inflammation model that can lead to multi-organ damage and mortality.

Materials:

  • C57BL/6 mice

  • Recombinant murine TNF-α

  • Test inhibitors formulated for in vivo administration (e.g., in a solution for intraperitoneal or oral gavage)

  • Saline or vehicle control

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Administer the test inhibitor or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the TNF-α challenge.

  • Induce SIRS by injecting a lethal dose of murine TNF-α (e.g., intraperitoneally).

  • Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 24-48 hours).

  • In separate cohorts, mice can be euthanized at specific time points to collect blood and organs for analysis of inflammatory markers (e.g., cytokines via ELISA) and tissue damage (histopathology).

  • Analyze the survival data using Kaplan-Meier curves and compare the survival rates between the inhibitor-treated and vehicle-treated groups.

Mandatory Visualization

RIPK1 Signaling Pathways

The following diagrams illustrate the central role of RIPK1 in mediating both cell survival and cell death pathways.

RIPK1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complex1 Complex I (Pro-survival) cluster_complex2 Complex II (Pro-death) cluster_nucleus Nucleus TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_C1 RIPK1 TRADD->RIPK1_C1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_C1 Ub TAK1 TAK1 RIPK1_C1->TAK1 RIPK1_C2 RIPK1 RIPK1_C1->RIPK1_C2 Transition LUBAC LUBAC LUBAC->RIPK1_C1 Ub IKK IKK Complex NFkB NF-κB IKK->NFkB Activation TAK1->IKK Gene Gene Transcription (Pro-inflammatory & Survival) NFkB->Gene FADD FADD RIPK1_C2->FADD RIPK3 RIPK3 RIPK1_C2->RIPK3 Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1_C2 Inhibition Casp8->RIPK3 Inhibition Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL P Necroptosis Necroptosis MLKL->Necroptosis

Caption: RIPK1 signaling downstream of TNFR1.

Experimental Workflow: RIPK1 Inhibitor Screening

This diagram outlines the general workflow for screening and characterizing RIPK1 inhibitors.

Inhibitor_Screening_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Screen High-Throughput Screening (e.g., Kinase Assay) HitID Hit Identification Screen->HitID IC50 IC50 Determination (Biochemical Potency) HitID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity CellViability Necroptosis Protection Assay (EC50 Determination) Selectivity->CellViability TargetEngagement Target Engagement Assay CellViability->TargetEngagement PK Pharmacokinetic Studies (ADME) TargetEngagement->PK Efficacy Efficacy in Disease Models (e.g., SIRS) PK->Efficacy Lead Lead Candidate Efficacy->Lead

Caption: General workflow for RIPK1 inhibitor discovery.

Conclusion

This compound stands out as a highly potent and selective RIPK1 inhibitor with favorable preclinical properties, including good metabolic stability and in vivo efficacy in a mouse model of systemic inflammation.[5][12] When compared to the clinical candidate GSK2982772, both exhibit high potency and selectivity. However, GSK2982772 has the advantage of having progressed further in clinical development.[14] Necrostatin-1, while a valuable research tool, is hampered by its off-target effects on IDO and poor metabolic stability, making its more specific analog, Necrostatin-1s, a better choice for in vivo studies where specificity is critical.[1][10]

The selection of a RIPK1 inhibitor for research or therapeutic development will depend on the specific application. For basic research dissecting the role of RIPK1, a highly selective and potent tool compound like this compound or Necrostatin-1s is crucial. For translational and clinical development, a compound with a well-characterized safety and pharmacokinetic profile, such as GSK2982772, provides a more established path forward. This guide provides the foundational data and methodologies to aid researchers in making these critical decisions.

References

A Comparative Analysis of RIPA-56's Selectivity for RIPK1 Over RIPK3

Author: BenchChem Technical Support Team. Date: November 2025

RIPA-56 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways such as necroptosis. Its efficacy and high selectivity over the related kinase RIPK3 make it a valuable tool for researchers studying cellular signaling and developing potential therapeutics for inflammatory and degenerative diseases. This guide provides an objective comparison of this compound's activity against RIPK1 and RIPK3, supported by experimental data and detailed methodologies.

Data Presentation: Kinase Inhibition Profile

The selectivity of this compound for RIPK1 over RIPK3 is a critical feature, allowing for the specific interrogation of RIPK1's function. The following table summarizes the quantitative data on this compound's inhibitory activity.

Target Kinase Inhibitor Metric Value Conclusion
RIPK1This compoundIC5013 nM[1][2][3]Potent inhibition
RIPK3This compound% InhibitionNo inhibition at 10 µM[1][2][4]Highly selective for RIPK1
Cellular NecroptosisThis compoundEC50 (L929 cells)27 nM[1][3][4]Potent cellular activity

As the data indicates, this compound potently inhibits RIPK1's kinase activity with a half-maximal inhibitory concentration (IC50) of 13 nM.[1][2][3] In stark contrast, it shows no inhibitory effect on RIPK3 even at a concentration of 10 µM, which is over 750 times its IC50 for RIPK1.[1][2][4] This demonstrates a very high degree of selectivity. This biochemical selectivity translates to potent cellular activity, as this compound effectively protects murine L929 cells from induced necrosis with a half-maximal effective concentration (EC50) of 27 nM.[1][3][4]

Signaling Pathway Context

RIPK1 and RIPK3 are both serine/threonine kinases that play crucial roles in the necroptosis signaling cascade.[5] When apoptosis is inhibited, certain stimuli, such as Tumor Necrosis Factor alpha (TNFα), can trigger the formation of a "necrosome" complex.[1][6] Within this complex, RIPK1's kinase activity is essential for the recruitment and subsequent phosphorylation of RIPK3.[1] Activated RIPK3 then phosphorylates the downstream effector, Mixed Lineage Kinase Domain-like protein (MLKL), leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.[1][5] The high selectivity of this compound allows researchers to specifically block the initial step of RIPK1 activation without directly affecting the downstream kinase, RIPK3.

RIPK1_Pathway cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I (Pro-survival) TNFR1->Complex_I Forms Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa Transitions to Necrosome RIPK1 (p) RIPK3 (p) Complex_IIa->Necrosome Forms MLKL MLKL Necrosome->MLKL Phosphorylates MLKL_p MLKL (p) (Oligomer) MLKL->MLKL_p Phosphorylation & Oligomerization Cell_Death Necroptotic Cell Death MLKL_p->Cell_Death Pore formation RIPA56 This compound RIPA56->Necrosome Inhibits RIPK1 Kinase Activity zVAD z-VAD-fmk (Caspase Inhibitor) zVAD->Complex_IIa Inhibits Caspase-8 TNFa TNFα TNFa->TNFR1 Binds

Caption: The Necroptosis Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

The validation of this compound's selectivity involves both biochemical and cell-based assays.

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound for RIPK1 and RIPK3.

Methodology:

  • Enzyme Preparation: Recombinant human RIPK1 or RIPK3 kinase is purified.

  • Reaction Mixture: The kinase is incubated in a kinase assay buffer containing a specific peptide substrate and ATP. Often, a radiolabeled ATP ([γ-32P]-ATP) is used for detection.

  • Inhibitor Addition: Serial dilutions of this compound (or a vehicle control, e.g., DMSO) are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the substrate via SDS-PAGE and detecting the incorporated radioactivity through autoradiography.

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Kinase Purified Kinase (RIPK1 or RIPK3) Mix Combine & Incubate Kinase->Mix Substrate Substrate + ATP Substrate->Mix Inhibitor Serial Dilutions of this compound Inhibitor->Mix Detect Detect Substrate Phosphorylation Mix->Detect Calculate Calculate IC50 Detect->Calculate

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

This assay measures the ability of an inhibitor to protect cells from a specific death stimulus.

Objective: To determine the EC50 value of this compound in preventing necroptosis.

Methodology:

  • Cell Culture: Cells susceptible to necroptosis (e.g., human HT-29 or murine L929 cells) are seeded in 96-well plates and cultured overnight.[3][4]

  • Treatment: The cells are pre-treated with various concentrations of this compound for a short period.

  • Necroptosis Induction: A cocktail of reagents is added to induce necroptosis. A common combination for HT-29 cells is TNFα, a Smac mimetic, and the pan-caspase inhibitor z-VAD-FMK.[3][4] For L929 cells, TNFα and z-VAD-FMK are typically sufficient.[3][4]

  • Incubation: The plates are incubated for a defined period (e.g., 6 to 24 hours) to allow for cell death to occur.[3][4]

  • Viability Measurement: Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3][4]

  • Data Analysis: The cell survival ratio is calculated for each inhibitor concentration. The EC50 value, representing the concentration at which this compound provides 50% protection from necroptosis, is determined from the dose-response curve.

References

RIPA-56: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor RIPA-56, focusing on its cross-reactivity with other kinases. The information is intended to assist researchers and professionals in drug development in evaluating the selectivity profile of this compound.

Introduction to this compound

This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein 1 (RIPK1) kinase, a critical mediator of inflammation and necroptotic cell death.[1] With an IC50 of 13 nM for RIPK1, this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases.[1][2] A key aspect of its drug development profile is its selectivity, which minimizes off-target effects and potential toxicity. This guide examines the available data on the cross-reactivity of this compound with other kinases.

Quantitative Analysis of Kinase Selectivity

The selectivity of this compound has been evaluated against a limited number of other kinases. The available data is summarized in the table below.

Kinase TargetIC50 / % InhibitionFold Selectivity vs. RIPK1Reference
RIPK1 13 nM - [1][2]
RIPK3No inhibition at 10 µM> 769-fold[1][3]
IDONo inhibition at 200 µM> 15,384-fold[2]

Note: A comprehensive kinome-wide screening profile for this compound is not publicly available at the time of this publication. The data presented here is based on targeted assays against closely related or functionally relevant proteins. The high selectivity against RIPK3, a kinase also involved in necroptosis, is a notable feature of this compound.[1][3]

Signaling Pathway Context

To understand the significance of this compound's selectivity, it is crucial to consider its position within cellular signaling pathways. RIPK1 is a key upstream kinase in the necroptosis pathway, a form of programmed cell death.

cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Caspase-8 Caspase-8 RIPK1->Caspase-8 Apoptosis NF-kB NF-kB RIPK1->NF-kB Survival MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Caspase-8->Apoptosis TNFa TNFa TNFa->TNFR1 This compound This compound This compound->RIPK1 Inhibition

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.

Experimental Methodologies

The determination of this compound's inhibitory activity against RIPK1 and other kinases is typically performed using in vitro biochemical assays. A common method is the ADP-Glo™ Kinase Assay.

Experimental Workflow: ADP-Glo™ Kinase Assay

The following diagram illustrates the general workflow for determining the IC50 of an inhibitor using the ADP-Glo™ assay.

cluster_workflow IC50 Determination Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Kinase_Reaction Incubate Kinase, Substrate, ATP, and this compound Serial_Dilution->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Kinase_Reaction->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light Add_ADP_Glo->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Analyze Data and Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an ADP-Glo™ kinase inhibition assay.

Detailed Protocol: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a representative method for determining the potency of this compound against RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 96-well or 384-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations for the dose-response curve.

    • Dilute the recombinant RIPK1 enzyme and MBP substrate to their final working concentrations in kinase assay buffer.

    • Prepare the ATP solution at the desired concentration (often at or near the Km for the kinase) in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of the assay plate, add the following in order:

      • Kinase assay buffer

      • This compound dilutions (or DMSO for control wells)

      • RIPK1 enzyme solution

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction incubation, add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for RIPK1.

Conclusion

The available data indicates that this compound is a highly potent and selective inhibitor of RIPK1. Its lack of activity against the closely related kinase RIPK3 at high concentrations underscores its specific mode of action. However, to fully characterize its off-target profile, a comprehensive screening against a broad panel of kinases is necessary. The experimental protocols outlined in this guide provide a framework for conducting such selectivity studies. For researchers in drug development, the high selectivity of this compound for RIPK1 is a promising characteristic, suggesting a lower potential for off-target related side effects.

References

RIPA-56: Superior Efficacy in Models Refractory to Necrostatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to RIPK1 Inhibitors

In the landscape of necroptosis inhibitors, the specificity and potency of a compound are paramount for both accurate research outcomes and therapeutic potential. While Necrostatin-1 (Nec-1) has been a foundational tool in understanding the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in programmed necrosis, its limitations, including off-target effects and modest potency, have paved the way for next-generation inhibitors. This guide provides a detailed comparison of RIPA-56 and Necrostatin-1, with a focus on scenarios where Nec-1 demonstrates limited efficacy, establishing this compound as a more robust and reliable tool for studying and targeting necroptosis.

Key Performance Comparison: this compound vs. Necrostatin-1

Experimental data highlights the superior biochemical and cellular potency of this compound compared to Necrostatin-1 and its more stable analog, Necrostatin-1s.

ParameterThis compoundNecrostatin-1Necrostatin-1sReference
Target RIPK1 Kinase RIPK1 Kinase, IDO RIPK1 Kinase [1][2]
IC50 (RIPK1 Kinase) 13 nM ~180-490 nM~50-260 nM[3]
EC50 (HT-29 cells) 28 nM Not consistently reportedNot consistently reported[3]
EC50 (L929 cells) 27 nM ~490 nM~50 nM[3]
Selectivity Highly selective for RIPK1 Inhibits IDO, potential other off-targetsDoes not inhibit IDO[1][2]

Table 1: Comparative Efficacy and Selectivity of RIPK1 Inhibitors.

Unveiling the Limitations of Necrostatin-1: The Rise of Resistant Models

The concept of "Necrostatin-1 resistance" often stems not from mutations in the RIPK1 target itself, but from the compound's off-target activities or the engagement of alternative cell death pathways. In these contexts, the superior selectivity and potency of this compound become critical.

1. Off-Target Effects Confounding Results: Necrostatin-1 has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation[1][2]. This off-target effect can lead to misinterpretation of experimental results, attributing observed phenotypes to RIPK1 inhibition when they may be, in part or wholly, due to IDO inhibition. Furthermore, some studies suggest that Nec-1 can influence other cell death pathways like ferroptosis, independent of its action on RIPK1[4]. In models where these off-target pathways are active, Nec-1 may show limited or confounding efficacy.

2. RIPK1-Independent Necroptosis: While RIPK1 is a central mediator of TNF-induced necroptosis, alternative pathways to necroptosis exist that are RIPK1-independent. In certain cellular contexts or with specific stimuli, RIPK3 can be activated directly, bypassing the need for RIPK1 kinase activity[5]. In such RIPK1-independent models, Necrostatin-1 would be inherently ineffective. A highly specific and potent RIPK1 inhibitor like this compound allows for the precise dissection of RIPK1-dependent versus -independent necroptosis.

3. Inadequate Potency: In cellular or in vivo models where high concentrations of necroptosis stimuli are present, the modest potency of Necrostatin-1 may be insufficient to achieve complete inhibition of RIPK1, leading to apparent resistance. The significantly lower IC50 and EC50 values of this compound ensure a more complete and sustained inhibition of RIPK1 activity.

Signaling Pathways and Inhibitor Action

The following diagrams illustrate the canonical necroptosis pathway and the points of intervention for this compound and Necrostatin-1, as well as a workflow for assessing inhibitor efficacy.

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_complexI Complex I cluster_necrosome Necrosome (Complex IIb) TNFR TNFR1 TRADD TRADD TNFR->TRADD RIPK1 RIPK1 TNFR->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_ub Ub-RIPK1 cIAP12->RIPK1_ub Ubiquitination NFkB NF-κB Survival RIPK1_ub->NFkB RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (oligomer) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Membrane Permeabilization TNF TNFα TNF->TNFR Inhibitor This compound / Necrostatin-1 Inhibitor->RIPK1

Caption: Canonical TNF-induced necroptosis pathway and the inhibitory action of this compound and Necrostatin-1 on RIPK1.

Experimental_Workflow cluster_assays Efficacy Assessment start Seed Cells treatment Pre-treat with Inhibitor (this compound or Nec-1) start->treatment induction Induce Necroptosis (e.g., TNFα + zVAD-fmk) treatment->induction incubation Incubate induction->incubation viability Cell Viability Assay (MTT / LDH) incubation->viability western Western Blot (pRIPK1, pMLKL) incubation->western end Data Analysis & Comparison viability->end western->end

Caption: A generalized experimental workflow for comparing the efficacy of necroptosis inhibitors.

Detailed Experimental Protocols

For accurate and reproducible comparison of this compound and Necrostatin-1, the following detailed protocols are recommended.

Induction of Necroptosis in HT-29 Human Colon Adenocarcinoma Cells

This protocol is a standard method for inducing necroptosis in a well-characterized cell line.

Materials:

  • HT-29 cells (ATCC HTB-38)

  • McCoy's 5A Medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Human TNFα (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., Birinapant or LCL161)

  • zVAD-fmk (pan-caspase inhibitor)

  • This compound

  • Necrostatin-1 or Necrostatin-1s

  • DMSO (vehicle control)

  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well for viability assays or in a 6-well plate at 5 x 10^5 cells/well for protein analysis. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound and Necrostatin-1/1s in culture medium. Remove the old medium from the cells and add the medium containing the inhibitors or DMSO vehicle control. Incubate for 1-2 hours.

  • Necroptosis Induction: Prepare a cocktail of TNFα (20 ng/mL), SMAC mimetic (100 nM), and zVAD-fmk (20 µM) in culture medium. Add this induction cocktail to the wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Assessment: Proceed with cell viability assays or protein extraction for Western blotting.

Cell Viability Assessment: MTT Assay

The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6].

  • DMSO or Solubilization Solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)[7].

  • 96-well plate with treated cells

  • Plate reader

Procedure:

  • MTT Addition: Following the 18-24 hour incubation with the necroptosis induction cocktail, add 10 µL of MTT solution to each well of the 96-well plate[7].

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals[6].

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting[6][7].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[7].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Promega, Thermo Fisher Scientific, or Abcam are recommended)[8][9][10].

  • 96-well plate with treated cells

  • Plate reader

Procedure:

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes[10]. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate[11].

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant[11].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[10].

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well[11].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[11].

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Western Blot Analysis of Necroptosis Markers

This technique is used to detect the phosphorylation of key signaling proteins in the necroptosis pathway, confirming the mechanism of cell death and the target engagement of the inhibitors.

Materials:

  • 6-well plate with treated cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-pRIPK1 (Ser166), anti-RIPK1, anti-pMLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Wash the cells in the 6-well plate with ice-cold PBS and then add 100-150 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and mix with Laemmli sample buffer. Boil the samples for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total RIPK1 and MLKL.

Conclusion

This compound represents a significant advancement in the specific and potent inhibition of RIPK1-mediated necroptosis. Its high selectivity circumvents the confounding off-target effects of Necrostatin-1, making it an invaluable tool for dissecting the intricacies of necroptotic signaling. In experimental models where Necrostatin-1 shows limited efficacy due to off-target engagement or the activation of RIPK1-independent pathways, this compound is the superior choice for achieving robust and unambiguous results. For researchers and drug developers in the field of regulated cell death, the adoption of highly characterized and specific inhibitors like this compound is crucial for advancing our understanding and therapeutic targeting of necroptosis-driven pathologies.

References

Validating RIPA-56's Mechanism Through Genetic Knockout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) by RIPA-56 with the genetic knockout of RIPK1. By examining data from various studies, we aim to validate the on-target mechanism of this compound in preventing necroptotic cell death.

Introduction to this compound and its Target, RIPK1

This compound is a highly potent, selective, and metabolically stable inhibitor of RIPK1, a crucial serine/threonine kinase that functions as a key regulator of inflammation and programmed cell death pathways, including necroptosis.[1][2] Necroptosis is a form of regulated necrosis that is implicated in the pathophysiology of numerous inflammatory diseases, such as systemic inflammatory response syndrome (SIRS), inflammatory bowel disease, and neurodegenerative disorders.[3][4]

The kinase activity of RIPK1 is essential for the initiation of the necroptotic cascade, which involves the phosphorylation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[5][6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to its disruption and cell death.[7][8] this compound is designed to specifically inhibit the kinase function of RIPK1, thereby blocking this signaling pathway.

Genetic knockout of RIPK1 provides the most definitive validation of a drug's on-target effects. By comparing the phenotypic outcomes of this compound treatment with those observed in RIPK1 knockout models, we can ascertain the specificity and efficacy of this pharmacological inhibitor.

Comparative Data: this compound vs. RIPK1 Genetic Knockout

The following tables summarize quantitative data from various studies, comparing the effects of this compound and RIPK1 genetic inactivation on key markers of necroptosis. It is important to note that this data is synthesized from different studies and experimental systems; therefore, direct quantitative comparisons should be interpreted with caution.

Table 1: In Vitro Inhibition of RIPK1 Kinase Activity and Necroptosis

ParameterThis compoundRIPK1 Kinase-Dead (D138N)RIPK1 KnockoutReference
RIPK1 Kinase Activity (IC50) 13 nMN/A (Genetically inactive)N/A (No protein)[2]
TNFα-induced Necroptosis (EC50) 27 nM (in L929 cells)Resistant to TNFα-induced necroptosisResistant to TNFα-induced necroptosis[2][6][9]
Phospho-MLKL Levels (upon TNFα stimulation) Significantly reducedSignificantly reduced/absentAbsent[5][10]

Table 2: In Vivo Efficacy in Mouse Model of TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)

ParameterThis compound TreatmentRIPK1 Kinase-Dead (D138N/D138N) MiceReference
Survival Rate Significantly increasedProtected from TNFα-induced mortality[1][9]
Body Temperature Attenuated hypothermiaProtected from hypothermia[9]
Multi-organ Damage ReducedN/A (Inferred protection)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Generation of RIPK1 Knockout Cell Lines using CRISPR-Cas9

This protocol describes the generation of a RIPK1 knockout cell line to serve as a negative control for this compound's effects.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • CRISPR/Cas9 plasmid targeting RIPK1 (e.g., lentiCRISPRv2-RIPK1)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin

  • RIPA lysis buffer

  • Anti-RIPK1 antibody

  • Secondary antibody

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the RIPK1-targeting CRISPR plasmid and lentiviral packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the lentivirus-containing supernatant 48 and 72 hours post-transfection.

  • Transduction: Transduce the target cells (e.g., HT-29) with the collected lentivirus in the presence of polybrene.

  • Selection: Select for successfully transduced cells by adding puromycin to the culture medium.

  • Validation: Confirm the knockout of RIPK1 by Western blot analysis of whole-cell lysates using an anti-RIPK1 antibody.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to quantify cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.

Materials:

  • Cells (Wild-type, RIPK1 KO, and wild-type treated with this compound)

  • 96-well opaque-walled plates

  • TNFα, Smac mimetic, and z-VAD-FMK (TSZ) to induce necroptosis

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a dilution series of this compound for 1 hour, followed by the addition of TSZ to induce necroptosis. Include untreated controls, TSZ-only controls, and RIPK1 KO cells treated with TSZ.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Assay: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[1][11][12]

Western Blot for Phosphorylated MLKL (pMLKL)

This protocol is used to detect the phosphorylation of MLKL, a key downstream marker of RIPK1 activation and necroptosis.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-MLKL (Ser358)

  • Primary antibody against total MLKL

  • Primary antibody for a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total MLKL and a loading control to normalize the pMLKL signal.[8][13]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

cluster_0 TNFα Signaling Pathway cluster_1 Points of Intervention TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds Complex I Complex I TNFR1->Complex I Recruits RIPK1 RIPK1 Complex I->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Oligomerizes & Translocates This compound This compound This compound->RIPK1 Inhibits kinase activity RIPK1 KO RIPK1 KO RIPK1 KO->RIPK1 Abolishes protein

Caption: TNFα-induced necroptosis pathway and points of intervention.

cluster_0 Experimental Workflow: Comparative Analysis Start Start Cell Culture Culture Wild-Type & RIPK1 KO Cells Start->Cell Culture Treatment Treat WT cells with this compound Induce Necroptosis (TSZ) in all groups Cell Culture->Treatment Cell Viability Assay Measure ATP levels (CellTiter-Glo) Treatment->Cell Viability Assay Western Blot Analyze pMLKL levels Treatment->Western Blot Data Analysis Compare cell viability and pMLKL levels across groups Cell Viability Assay->Data Analysis Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for comparing this compound and RIPK1 knockout.

Hypothesis This compound specifically inhibits RIPK1 kinase activity to block necroptosis Experiment Compare effects of this compound in WT cells vs. RIPK1 KO cells Hypothesis->Experiment Prediction1 This compound protects WT cells from necroptosis Experiment->Prediction1 Prediction2 RIPK1 KO cells are resistant to necroptosis Experiment->Prediction2 Prediction3 This compound has no additional effect in RIPK1 KO cells Experiment->Prediction3 Conclusion This compound acts on-target to inhibit RIPK1-mediated necroptosis Prediction1->Conclusion Prediction2->Conclusion Prediction3->Conclusion

Caption: Logical framework for validating this compound's mechanism.

Conclusion

References

Navigating the Necroptosis Landscape: A Comparative Guide to the Therapeutic Window of RIPA-56 and Other RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the regulated necrosis pathway, or necroptosis, has emerged as a critical therapeutic target for a host of inflammatory and neurodegenerative diseases. At the heart of this pathway lies the Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase whose activity dictates the cell's fate. A new generation of small molecule inhibitors targeting RIPK1 is paving the way for novel therapeutic strategies. This guide provides a comprehensive comparison of a promising new entrant, RIPA-56, with other notable RIPK1 inhibitors, focusing on their therapeutic window, a crucial determinant of a drug's clinical success.

Unveiling the Players: A Snapshot of RIPK1 Inhibitors

Our comparative analysis focuses on three key compounds:

  • This compound: A highly potent and selective RIPK1 inhibitor, currently in preclinical development.

  • Necrostatin-1 (Nec-1): A widely used tool compound for studying necroptosis, known for its pioneering role in RIPK1 inhibition.

  • GSK2982772: A clinical-stage RIPK1 inhibitor that has undergone Phase I and II trials for various inflammatory conditions.

At a Glance: Comparative Efficacy and Potency

The therapeutic efficacy of a RIPK1 inhibitor is intrinsically linked to its potency in blocking the kinase activity of RIPK1 and, consequently, the downstream necroptotic signaling cascade. The following table summarizes the key in vitro potency and efficacy data for this compound, Necrostatin-1, and GSK2982772.

CompoundTargetTypeIC50 (RIPK1 Kinase Assay)EC50 (Cell-Based Necroptosis Assay)Species Specificity
This compound RIPK1Type III (Allosteric)13 nM[1][2]27 nM (murine L929 cells)[1][2]Potent in both human and murine cells[1]
Necrostatin-1 RIPK1Type III (Allosteric)182 nM[3][4][5]490 nM (human Jurkat cells)[3][4][5][6]Active in both human and murine cells
GSK2982772 RIPK1ATP-competitive16 nM (human), 20 nM (monkey)[7]Not explicitly reported, but potent in preclinical models[8][9]Species-specific, less active in murine cells[9]

Key Insights:

  • This compound and GSK2982772 exhibit significantly higher potency in inhibiting RIPK1 kinase activity compared to Necrostatin-1, as indicated by their lower IC50 values.

  • This compound demonstrates comparable high potency in both human and mouse cell lines, making it a valuable tool for translational research. In contrast, GSK2982772 shows species-specific activity, with lower potency in rodent models.

The Therapeutic Window: Balancing Efficacy and Safety

The therapeutic window is a critical measure of a drug's safety, representing the dosage range between the minimum effective dose and the dose at which unacceptable toxicity occurs. A wider therapeutic window is highly desirable, as it allows for greater flexibility in dosing and a lower risk of adverse effects.

Direct comparative preclinical toxicology data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound and other RIPK1 inhibitors are not extensively available in the public domain. However, we can infer a potential therapeutic window by examining the available in vivo efficacy and safety data.

CompoundIn Vivo Efficacy ModelEffective DoseSafety/Tolerability Profile
This compound TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) in miceEfficiently reduced mortality and multi-organ damage[1][9]Preclinical toxicology studies are not publicly detailed.
Necrostatin-1 Various preclinical models (e.g., ischemic injury, neuroinflammation)Protective effects observed at various doses (e.g., 1.65 mg/kg in a radiation-induced injury model)[10]Generally well-tolerated in preclinical studies, but some studies suggest potential for off-target effects and toxicity at higher doses[11][12][13].
GSK2982772 Phase I (Healthy Volunteers) & Phase IIa (Ulcerative Colitis)Doses up to 120 mg twice daily for 14 days in healthy volunteers[8][14]Generally well-tolerated in Phase I trials with mild to moderate adverse events (e.g., headache, dermatitis)[8][14][15][16]. Phase IIa trial in ulcerative colitis did not meet primary efficacy endpoints but showed a favorable safety profile[17].

Interpretation:

  • This compound has demonstrated significant efficacy in a preclinical model of severe inflammation, suggesting a promising therapeutic potential. However, without dedicated toxicology studies, its therapeutic window remains to be fully characterized.

  • Necrostatin-1, while effective in numerous preclinical models, has known limitations, including potential off-target effects and a less favorable pharmacokinetic profile, which may narrow its therapeutic window.

  • GSK2982772 has undergone human clinical trials and has shown a generally good safety profile in humans at the doses tested. However, its lack of efficacy in a Phase IIa trial for ulcerative colitis highlights the challenge of translating preclinical potency to clinical benefit.

The Underlying Mechanism: RIPK1 and the Necroptosis Signaling Pathway

Understanding the signaling pathway targeted by these inhibitors is crucial for interpreting their effects and potential for off-target interactions. Necroptosis is a tightly regulated cell death program initiated by various stimuli, most notably by the tumor necrosis factor-alpha (TNFα).

Figure 1: Necroptosis signaling pathway and points of intervention by RIPK1 inhibitors.

As depicted in Figure 1, upon TNFα binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival via NF-κB activation or, under specific conditions where caspase-8 is inhibited, to the formation of the necrosome (Complex IIb). This complex, composed of RIPK1, RIPK3, and MLKL, is the central executioner of necroptosis. RIPK1 inhibitors, such as this compound, Necrostatin-1, and GSK2982772, block the kinase activity of RIPK1, thereby preventing the formation of the necrosome and subsequent cell death.

The binding modes of these inhibitors to RIPK1 differ, which can influence their specificity and off-target effects. This compound and Necrostatin-1 are classified as Type III inhibitors, binding to an allosteric site on RIPK1, which is thought to confer higher selectivity[7][18]. In contrast, GSK2982772 is an ATP-competitive inhibitor[7].

Experimental Corner: Protocols for Key Assays

To facilitate further research and comparative studies, we provide detailed protocols for two fundamental assays used to assess the efficacy of RIPK1 inhibitors.

Experimental Workflow: Assessing RIPK1 Inhibitor Efficacy

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A Cell Seeding (e.g., HT-29, L929 cells) B Pre-treatment with RIPK1 Inhibitor (this compound, Nec-1, etc.) A->B C Induction of Necroptosis (e.g., TNFα + z-VAD-fmk) B->C D Cell Viability Assay (e.g., CellTiter-Glo®) C->D Measure Cell Viability E Western Blot Analysis (p-RIPK1, p-MLKL) C->E Assess Protein Phosphorylation F Animal Model (e.g., TNFα-induced SIRS in mice) G Inhibitor Administration F->G H Challenge with TNFα G->H I Monitor Survival and Body Temperature H->I J Tissue/Organ Analysis (Histology, Cytokine Levels) I->J

Figure 2: A generalized workflow for evaluating the efficacy of RIPK1 inhibitors in vitro and in vivo.
Protocol 1: Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions (Promega) and is suitable for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cells of interest (e.g., HT-29 or L929)

  • 96-well opaque-walled plates

  • Cell culture medium

  • RIPK1 inhibitors (this compound, Necrostatin-1, etc.)

  • Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-fmk)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the RIPK1 inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Necroptosis Induction: Add the necroptosis-inducing agents (e.g., a combination of TNFα, a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk) to the wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours) at 37°C in a CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Phosphorylated RIPK1 and MLKL

This protocol outlines the general steps for detecting the phosphorylation status of key necroptosis proteins, which serves as a direct measure of pathway activation.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-RIPK1, anti-p-MLKL, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-RIPK1, anti-p-MLKL) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of phosphorylated proteins.

Conclusion and Future Directions

This compound emerges as a highly potent and selective RIPK1 inhibitor with promising preclinical efficacy. Its activity in both human and murine systems makes it an excellent candidate for further investigation and translational studies. While a direct comparison of the therapeutic window with other RIPK1 inhibitors is currently limited by the lack of publicly available, standardized toxicology data, the available information suggests a favorable profile for this compound.

The clinical development of GSK2982772, despite its favorable safety profile, underscores the complexities of targeting the necroptosis pathway and the need for robust preclinical models that can better predict clinical outcomes. Necrostatin-1, while a valuable research tool, may have limitations for therapeutic development due to its lower potency and potential for off-target effects.

Future research should focus on conducting comprehensive preclinical toxicology and safety pharmacology studies for this compound to definitively establish its therapeutic window. Head-to-head comparative studies with other RIPK1 inhibitors in a range of in vivo disease models will be crucial to fully understand its therapeutic potential and position it within the evolving landscape of necroptosis-targeted therapies. The continued exploration of novel RIPK1 inhibitors with diverse binding modes and improved pharmacokinetic and pharmacodynamic properties will undoubtedly fuel the development of innovative treatments for a wide spectrum of debilitating diseases.

References

Safety Operating Guide

Proper Disposal Procedures for RIPA-56

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of RIPA-56, a potent and selective inhibitor of receptor-interacting protein 1 (RIP1) kinase. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Hazard Identification and Safety Precautions

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn at all times[1]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].

Table 1: this compound Hazard Summary

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment. P391: Collect spillage.

Data sourced from the this compound Safety Data Sheet[1].

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[1].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses[1].

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1]. For solid spills, carefully collect the material to avoid generating dust.

  • Collection: Collect the absorbed material and spilled substance into a designated, labeled waste container.

  • Decontamination: Decontaminate the spill area thoroughly.

  • Disposal: Dispose of the contaminated materials as hazardous waste according to the procedures outlined below.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant"[1]. This should be done in accordance with all local, regional, and national regulations.

  • Waste Identification and Segregation:

    • Unused or expired this compound (in solid form or in solution) must be treated as hazardous chemical waste.

    • Contaminated materials, including empty containers, disposable labware (e.g., pipette tips, tubes), and spill cleanup materials, must also be disposed of as hazardous waste.

    • Segregate this compound waste from other laboratory waste streams to prevent unintentional reactions. Do not mix with strong acids/alkalis or strong oxidizing/reducing agents[1].

  • Waste Collection and Storage:

    • Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the name "this compound," and the associated hazard symbols.

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials[1].

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

    • Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling this compound Waste B Is the waste contaminated with this compound? A->B C Segregate as Hazardous Waste B->C Yes I Follow Standard Lab Waste Procedures B->I No D Place in a Labeled, Sealed Container C->D E Store in a Designated Secure Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G EHS/Contractor Transports to an Approved Waste Disposal Plant F->G H End: Proper Disposal Complete G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling RIPA-56

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the handling and disposal of RIPA-56, a potent and selective receptor-interacting protein 1 (RIP1) kinase inhibitor. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Safety Precautions

This compound is classified with Acute Oral Toxicity Category 4 (Harmful if swallowed) and is very toxic to aquatic life with long-lasting effects.[1] Standard laboratory practices should be supplemented with the following precautions:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not inhale the powder. Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]

  • Designated Area: Use a designated area for handling acute toxins and clearly label it.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound in its powdered form and when in solution. The minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[3][4]

PPE Category Specification Purpose Source(s)
Body Protection Laboratory CoatProtects skin and personal clothing from splashes and spills.[3][5][6]
Hand Protection Nitrile Gloves (Powder-Free)Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection. Change gloves immediately if contaminated.[1][3]
Eye & Face Protection Chemical Splash GogglesProtects eyes from splashes of solutions or airborne powder. A face shield should be worn over goggles when there is a significant splash risk.[1][3][5][6]
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a chemical fume hood to prevent inhalation. All work with powder should ideally be performed in a fume hood.[5][7][8]

Operational Plan: Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A 1. Don PPE (Lab coat, Goggles, Nitrile Gloves) B 2. Prepare Work Area (Chemical Fume Hood) A->B C 3. Weighing Powder (Use tare method, minimize dust) B->C D 4. Reconstitution (Add solvent slowly to powder) C->D E 5. Perform Experiment (Cell treatment, etc.) D->E F 6. Decontaminate Surfaces (Use appropriate cleaning agent) E->F G 7. Segregate Waste (Solid vs. Liquid) F->G H 8. Dispose of Waste (Follow institutional hazardous waste protocols) G->H I 9. Doff PPE (Remove gloves last, wash hands) H->I

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Cell-Based Necroptosis Assay

This protocol is a representative example for assessing the efficacy of this compound in inhibiting TNFα-induced necroptosis in a cell line like human HT-29 or murine L929 cells.

Materials:

  • This compound (lyophilized powder)[3]

  • DMSO (for stock solution)[3]

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • TNFα (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., birinapant)

  • z-VAD-FMK (pan-caspase inhibitor)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Prepare this compound Stock Solution:

    • Reconstitute the lyophilized this compound powder in DMSO to create a high-concentration stock solution (e.g., 20 mM).[3] For a 20 mM stock, you would reconstitute 5 mg of powder in 1.13 ml of DMSO.[3]

    • Aliquot the stock solution and store at -20°C for up to 3 months to prevent loss of potency.[3]

  • Cell Seeding:

    • Plate cells (e.g., HT-29) in a 96-well plate at a density of approximately 3,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Pre-treat the cells with the various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • To induce necroptosis, add the treatment cocktail to the wells. For HT-29 cells, this typically consists of TNFα (e.g., 20 ng/mL), a Smac mimetic, and z-VAD-FMK (to block apoptosis).

    • Include appropriate controls: untreated cells, cells with DMSO vehicle, and cells with the necroptosis-inducing cocktail but without this compound.

  • Incubation:

    • Incubate the plate for the required duration to observe cell death (e.g., 24 hours for HT-29 cells).

  • Assess Cell Viability:

    • Measure cell viability using a luminescent-based assay like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • Follow the manufacturer's instructions for the viability reagent.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells to determine the percentage of cell survival.

    • Plot the cell survival percentage against the log of the this compound concentration to determine the EC50 value (the concentration at which this compound provides 50% protection from necroptosis).

Signaling Pathway: this compound Inhibition of Necroptosis

This compound is a potent inhibitor of RIP1 kinase, a key component in the necroptosis signaling pathway. The diagram below illustrates this mechanism of action.

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD_TRAF2 Complex I (TRADD, TRAF2, cIAPs) TNFR1->TRADD_TRAF2 Recruits RIP1 RIP1 Kinase TRADD_TRAF2->RIP1 Activates Necrosome Necrosome (RIP1-RIP3 Complex) RIP1->Necrosome RIP3 RIP3 Kinase RIP3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (Oligomerizes) MLKL->pMLKL Necrosome->MLKL Phosphorylates Membrane Plasma Membrane Pore Formation pMLKL->Membrane Translocates to Necroptosis Necroptosis (Cell Death) Membrane->Necroptosis RIPA56 This compound RIPA56->RIP1 Inhibits

Caption: this compound inhibits TNFα-induced necroptosis by blocking RIP1 kinase activity.

Disposal Plan

Due to its classification as very toxic to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1]

  • Do Not Pour Down the Drain: Under no circumstances should this compound solutions or contaminated materials be disposed of in the sink or regular trash.[9][10]

  • Waste Collection: Collect all waste containing this compound (solid powder, solutions, contaminated tips, tubes, gloves, etc.) in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] This ensures compliance with local, state, and federal regulations.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.